CGP77675
Description
Properties
IUPAC Name |
1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXZZWTHIZICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178033 | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234772-64-6 | |
| Record name | CGP-77675 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234772646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-77675 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQH27E0WRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CGP77675: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 is a potent and orally active small molecule inhibitor primarily targeting the Src family of non-receptor tyrosine kinases. These kinases are critical regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and survival. Dysregulation of Src family kinase (SFK) activity is frequently implicated in the pathogenesis of various cancers and other diseases, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its target profile, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Src Family Kinases
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases, thereby preventing the phosphorylation of substrate proteins. The Src family includes nine members: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[1][2] this compound has demonstrated potent inhibitory activity against Src, a key member of this family.
The primary mechanism involves this compound binding to the ATP-binding pocket of the Src kinase domain. This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, effectively blocking the downstream signaling cascades that are dependent on Src kinase activity. This inhibition affects both the autophosphorylation of Src and the phosphorylation of its various cellular substrates.[1][3][4][5][6]
Target Profile and Potency
This compound has been characterized as a potent inhibitor of Src family kinases with additional activity against other tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Notes |
| Src (Peptide Substrate Phosphorylation) | 5 - 20 nM | Inhibition of the phosphorylation of synthetic peptide substrates by purified Src kinase.[1][3][4] |
| Src (Autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified Src kinase.[1][3][4] |
| Chicken Src | 20 nM | IC50 value obtained using chicken-derived Src.[1][3] |
| v-Abl | 310 nM | A non-receptor tyrosine kinase.[1][3] |
| Lck | 290 nM | A member of the Src family of tyrosine kinases.[1][3] |
| EGFR | 150 nM | Epidermal Growth Factor Receptor, a receptor tyrosine kinase.[1] |
| KDR (VEGFR2) | 1.0 µM | Kinase insert domain receptor, a receptor tyrosine kinase involved in angiogenesis.[1] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Downstream Signaling Pathways
The inhibition of Src family kinases by this compound leads to the modulation of several downstream signaling pathways that are critical for cellular function and disease progression.
Inhibition of Focal Adhesion Signaling
A primary consequence of Src inhibition is the disruption of focal adhesion signaling. Src plays a pivotal role in the phosphorylation of key focal adhesion proteins, including Focal Adhesion Kinase (FAK) and Paxillin. This compound has been shown to potently inhibit the tyrosine phosphorylation of both FAK and paxillin in cellular assays.[1][2][3]
References
CGP77675: A Technical Whitepaper on a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 is a potent, orally active small molecule inhibitor of the Src family of non-receptor tyrosine kinases.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and its applications in biomedical research. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are illustrated using detailed diagrams.
Introduction
The Src family of kinases (SFKs) are key regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of SFK activity has been implicated in the pathogenesis of various diseases, notably cancer and osteoporosis.[1][2] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SFKs and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases. This inhibition prevents the autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates, thereby blocking the propagation of signaling cascades.
Biochemical and Cellular Activity
The inhibitory potency of this compound has been characterized in a variety of in vitro and cellular assays. The compound demonstrates high affinity for Src and other SFKs, as well as activity against other related tyrosine kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC50 | Reference |
| Purified Src | Peptide Substrate Phosphorylation | 5-20 nM | [3][4][5] |
| Purified Src | Autophosphorylation | 40 nM | [3][4][5] |
| c-Src | 20 nM | [1][2] | |
| Lck | 290 nM | [1][3] | |
| c-Yes | Low nM | [6] | |
| v-Abl | 310 nM | [1][3] | |
| EGFR | 150 nM | [1] | |
| KDR (VEGFR2) | 1.0 µM | [1] | |
| FAK | 200 nM | [5] | |
| Cdc2 | >10 µM | [5] |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type/Model | Effect | IC50 | Reference |
| Tyrosine Phosphorylation of FAK | IC8.1 Cells | Inhibition | 0.2 µM | [3] |
| Tyrosine Phosphorylation of Paxillin | IC8.1 Cells | Inhibition | 0.5 µM | [3] |
| Tyrosine Phosphorylation of Src | IC8.1 Cells | Inhibition | 5.7 µM | [3] |
| Parathyroid Hormone-Induced Bone Resorption | Rat Fetal Long Bone Cultures | Inhibition | 0.8 µM | [1][3] |
Signaling Pathways Modulated by this compound
By inhibiting Src family kinases, this compound modulates several critical downstream signaling pathways. The following diagram illustrates the central role of Src in cellular signaling and the mechanism of its inhibition by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant kinase is prepared. A specific peptide substrate for the kinase is synthesized or obtained commercially.
-
Reaction Mixture: The kinase, peptide substrate, and ATP (often radiolabeled with ³²P or ³³P) are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by methods such as filter binding assays (to capture the radiolabeled peptide) followed by scintillation counting, or by using fluorescence-based detection methods.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Tyrosine Phosphorylation Assays
Objective: To assess the effect of this compound on the phosphorylation of intracellular proteins.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., IC8.1 osteoclast-like cells) is cultured under standard conditions. The cells are then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional): To analyze the phosphorylation of a specific protein, the protein of interest can be immunoprecipitated from the cell lysates using a specific antibody.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK). A second primary antibody against the total amount of the target protein is used as a loading control.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the level of phosphorylation is normalized to the total protein level.
Applications in Research
This compound is a versatile tool in various research areas:
-
Oncology: Investigating the role of Src in tumor growth, metastasis, and resistance to therapy.[7]
-
Osteoporosis Research: Studying the function of Src in osteoclast activity and bone resorption.[1][3]
-
Stem Cell Biology: Used in combination with other inhibitors, such as the GSK3 inhibitor CHIR99021, to maintain the pluripotency of mouse embryonic stem cells.[4][8] This "alternative 2i" method provides a valuable tool for stem cell research.[4]
The following diagram illustrates the workflow for utilizing this compound in cancer cell stemness research.
Conclusion
This compound is a well-characterized and potent inhibitor of Src family kinases. Its utility in elucidating the complex roles of SFKs in health and disease is well-documented. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its mechanism of action, quantitative activity, and key applications. The provided experimental frameworks and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this important research tool.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. stemcell.com [stemcell.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CGP-77675 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. CGP-77675|234772-64-6|COA [dcchemicals.com]
CGP77675: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Potent and Selective Src Family Kinase Inhibitor
Introduction
CGP77675 is a potent and selective, orally active inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] SFKs are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, adhesion, and migration. Dysregulation of Src signaling has been implicated in the pathogenesis of various diseases, particularly in cancer progression, metastasis, and metabolic bone diseases like osteoporosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against a panel of kinases and in various cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Substrate/Condition |
| Purified Src | 5 - 20 | Peptide Substrates |
| Purified Src | 40 | Autophosphorylation |
| Chicken Src | 20 | poly-Glu-Tyr |
| c-Src | 20 | poly-Glu-Tyr |
| v-Abl | 310 | Not Specified |
| Lck | 290 | Not Specified |
| EGFR | 150 | Not Specified |
| KDR (VEGFR2) | 1000 | Not Specified |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[3][1]
Table 2: Cellular Activity
| Cellular Process/Target | Cell Line | IC50 (µM) |
| Tyrosine Phosphorylation of FAK | IC8.1 | 0.2 |
| Tyrosine Phosphorylation of Paxillin | IC8.1 | 0.5 |
| Tyrosine Phosphorylation of Src | IC8.1 | 5.7 |
| Parathyroid Hormone-Induced Bone Resorption | Rat Fetal Long Bone Cultures | 0.8 |
These values demonstrate the inhibitor's effect on intracellular signaling and function.[3]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of Src family members. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that are dependent on Src kinase activity. A key indicator of Src activation is the autophosphorylation at tyrosine 416 (Tyr416). This compound effectively inhibits this autophosphorylation, locking Src in its inactive conformation.
Signaling Pathways
This compound modulates several critical signaling pathways implicated in cancer and bone metabolism.
Caption: this compound inhibits Src, blocking multiple downstream oncogenic signaling pathways.
In cancer, Src is a central node that integrates signals from receptor tyrosine kinases (RTKs) and integrins to drive cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound can attenuate these oncogenic processes.
Caption: this compound inhibits Src-mediated phosphorylation of FAK and Paxillin.
Focal Adhesion Kinase (FAK) and Paxillin are key substrates of Src that are critical for cell adhesion and migration. This compound potently inhibits the phosphorylation of FAK and paxillin, disrupting the formation of focal adhesions and impeding cell motility.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Src Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the catalytic activity of purified Src kinase.
Materials:
-
Purified, active Src kinase
-
Src-specific peptide substrate (e.g., cdc2-derived peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, purified Src kinase, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and place it in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation status of Src and its downstream substrates in a cellular context.
Materials:
-
Cell line of interest (e.g., IC8.1 osteoclast-like cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-paxillin (Tyr118), anti-total-paxillin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Bone Resorption Assay (Pit Assay)
This assay assesses the ability of this compound to inhibit osteoclast-mediated bone resorption.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Bone-like substrate (e.g., dentine slices, bone slices, or calcium phosphate-coated plates)
-
This compound stock solution (in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution for resorption pits (e.g., Toluidine Blue)
-
Microscope with imaging software
Procedure:
-
Seed osteoclast precursor cells onto the bone-like substrate in the presence of osteoclast differentiation medium.
-
Allow the cells to differentiate into mature, multinucleated osteoclasts over several days.
-
Treat the mature osteoclasts with various concentrations of this compound or DMSO.
-
Continue the culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.
-
Remove the cells from the substrate (e.g., by sonication or treatment with bleach).
-
Stain the substrate with Toluidine Blue to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption pits using image analysis software.
-
Calculate the percentage of inhibition of bone resorption at each this compound concentration.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating this compound.
Caption: A typical workflow for the in vitro evaluation of this compound.
References
CGP77675: An In-depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 is a potent and selective, orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This document provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on key signaling pathways. Detailed experimental methodologies for assays used to characterize this inhibitor are also provided, along with visual representations of the relevant signaling cascades and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant activity against Src family kinases (SFKs).[1][2] SFKs are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[3] Dysregulation of Src kinase activity has been implicated in various pathologies, most notably in cancer and osteoporosis.[3] this compound exerts its biological effects by targeting the catalytic activity of Src, thereby modulating downstream signaling pathways.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against a panel of kinases and in various cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Src (peptide substrate) | 5 - 20 | Kinase Assay | [1] |
| c-Src (autophosphorylation) | 40 | Kinase Assay | [1] |
| Lck | 290 | Kinase Assay | [1] |
| v-Abl | 310 | Kinase Assay | [1] |
| KDR (VEGFR2) | 1000 | Kinase Assay | [1] |
| EGFR | 150 | Kinase Assay | [1] |
Table 2: Cellular Activity of this compound
| Biological Activity | IC50 (µM) | Cell/System | Reference |
| Inhibition of Bone Resorption | 0.8 | Rat fetal long bone cultures | [2] |
| Inhibition of Fak phosphorylation | 0.2 | IC8.1 cells | [2] |
| Inhibition of Paxillin phosphorylation | 0.5 | IC8.1 cells | [2] |
| Inhibition of Src phosphorylation | 5.7 | IC8.1 cells | [2] |
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the kinase activity of Src. This inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting signaling cascades involved in various cellular functions.
Src Signaling in Bone Resorption
In osteoclasts, Src is a critical component of the signaling pathway that regulates bone resorption. Upon activation, Src phosphorylates downstream targets such as Focal Adhesion Kinase (FAK) and paxillin, which are essential for the formation of the ruffled border and the cytoskeletal organization required for bone degradation. By inhibiting Src, this compound disrupts this process, leading to a reduction in bone resorption.
Caption: Inhibition of Src by this compound disrupts downstream signaling to FAK and paxillin, ultimately blocking bone resorption by osteoclasts.
Role in Embryonic Stem Cell Self-Renewal
Interestingly, this compound, in combination with a GSK-3 inhibitor (CHIR99021), has been shown to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs). This "alternative 2i" method highlights a role for Src signaling in the regulation of stem cell fate.
Caption: this compound, by inhibiting Src and consequently the MEK/ERK pathway, promotes mESC self-renewal in combination with GSK-3 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard laboratory procedures and information inferred from published data.
In Vitro Src Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a peptide substrate by purified c-Src kinase.
Materials:
-
Purified recombinant c-Src enzyme
-
Src-specific peptide substrate (e.g., poly-Glu-Tyr or a custom peptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified c-Src enzyme, the peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Caption: A streamlined workflow for determining the in vitro inhibitory activity of this compound against Src kinase.
Osteoclast-Mediated Bone Resorption Assay
This assay assesses the effect of this compound on the bone-resorbing activity of osteoclasts cultured on a bone-like substrate.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
RANKL and M-CSF to induce osteoclast differentiation
-
Bone slices or dentine discs
-
This compound
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Toluidine blue or other staining solution for resorption pits
-
Microscope with imaging software
Procedure:
-
Culture osteoclast precursor cells on bone slices in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
Once mature osteoclasts are formed, treat the cells with various concentrations of this compound or vehicle control.
-
Continue the culture for several days (e.g., 5-7 days) to allow for bone resorption.
-
Remove the cells from the bone slices by sonication or with a soft brush.
-
Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption for each condition using image analysis software.
-
Calculate the percentage of inhibition of bone resorption and determine the IC50 value.
Western Blot Analysis of FAK and Paxillin Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of the Src substrates FAK and paxillin in a cellular context.
Materials:
-
Cell line expressing Src (e.g., IC8.1 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-paxillin (Tyr118), and total paxillin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with different concentrations of this compound or vehicle for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against the phosphorylated and total forms of FAK and paxillin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated FAK and paxillin compared to the total protein levels.
Conclusion
This compound is a well-characterized inhibitor of Src family kinases with potent activity in both in vitro and cellular assays. Its ability to suppress bone resorption and influence stem cell pluripotency underscores the therapeutic potential of targeting Src signaling. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of cancer biology, bone metabolism, and regenerative medicine who are interested in the study and application of Src inhibitors.
References
CGP77675 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 is a potent and orally active small molecule inhibitor primarily targeting the Src family of non-receptor tyrosine kinases.[1][2][3][4] By arresting the catalytic activity of these crucial signaling proteins, this compound modulates a cascade of downstream cellular events, profoundly impacting processes such as cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth exploration of the this compound signaling pathway, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting Src-mediated signaling in oncology, immunology, and other disease areas.
Introduction to the this compound Signaling Pathway
The Src family of kinases (SFKs) are key transducers of extracellular signals that regulate a multitude of cellular functions.[5] Their activation is initiated by a variety of upstream stimuli, including growth factor receptors and integrin-mediated cell adhesion.[5][6] Upon activation, SFKs phosphorylate a host of downstream substrates, thereby initiating signaling cascades that control vital cellular processes.
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of SFKs, thereby preventing the phosphorylation of their substrates.[1] This inhibition disrupts the normal downstream signaling events, leading to the observed physiological effects. One of the most well-characterized downstream pathways affected by this compound involves Focal Adhesion Kinase (FAK) and Paxillin, two critical components of focal adhesions that play a central role in cell adhesion and migration.[7][8][9][10]
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of a kinase inhibitor are paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been characterized against a panel of kinases to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 | Substrate/Assay Condition | Reference |
| Src Family Kinases | |||
| c-Src | 5-20 nM | Peptide Substrate Phosphorylation | [2][3] |
| c-Src | 40 nM | Autophosphorylation | [2][3] |
| Lck | 290 nM | [2] | |
| Other Kinases | |||
| EGFR | 150 nM | [2] | |
| KDR (VEGFR2) | 1.0 µM | [4] | |
| v-Abl | 310 nM | [2] | |
| Substrate Phosphorylation | |||
| Poly-Glu-Tyr | 5.5 nM | [2] | |
| Optimal Src Substrate (OSS) peptide | 16.7 nM | [2] |
Core Signaling Pathway
This compound primarily targets the Src family of kinases, which are central nodes in numerous signaling pathways. A key pathway affected by this compound is the one regulating cell adhesion and migration through FAK and paxillin.
Another important context for SFK signaling is within the B-cell receptor (BCR) pathway, where kinases like Lyn and Syk play crucial roles. This compound, through its inhibition of SFKs, can impact B-cell activation and downstream signaling.
Experimental Protocols
In Vitro Src Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified Src kinase.
Materials:
-
Purified active Src kinase
-
Src kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide substrate (e.g., "Src-tide" or a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1)
-
[γ-³²P]ATP or unlabeled ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
Kinase detection reagent (e.g., ADP-Glo™ for non-radioactive assay)
-
Luminometer (for non-radioactive assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine Src kinase, Src kinase reaction buffer, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive detection).
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
For Radioactive Assay: a. Stop the reaction by adding an equal volume of 75 mM phosphoric acid. b. Spot a portion of the reaction mixture onto a phosphocellulose paper square. c. Wash the paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.
-
For Non-Radioactive Assay (e.g., ADP-Glo™): a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP. b. Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. c. Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 9. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Vitro Studies of CGP77675
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on CGP77675, a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Src family kinases (SFKs).[1] SFKs are crucial signaling proteins involved in a myriad of cellular processes, including cell proliferation, migration, and differentiation.[2][3] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating their activity.[4][5] The inhibitory action of this compound has been demonstrated to impact cancer progression, bone resorption, and the maintenance of embryonic stem cell pluripotency.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against various kinases and cellular processes.
Table 1: Inhibitory Activity (IC₅₀) of this compound Against Purified Kinases
| Target Kinase | Substrate | IC₅₀ |
| Src | Peptide Substrates | 5-20 nM[1][6][7] |
| Src | Autophosphorylation | 40 nM[1][6][7] |
| Chicken Src | - | 20 nM[2][3] |
| EGFR | - | 40 nM[6] |
| KDR | - | 20 nM[6] |
| v-Abl | - | 150 nM[6] |
| Lck | - | 290 nM[2] |
| c-Abl | - | 310 nM[6] |
Table 2: Inhibitory Activity (IC₅₀) of this compound in Cell-Based Assays
| Cell Process/Substrate | Cell Line/System | IC₅₀ |
| Phosphorylation of poly-Glu-Tyr | - | 5.5 nM[2][3][6] |
| Phosphorylation of Optimal Src Substrate (OSS) peptide | - | 16.7 nM[2][3][6] |
| Parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 µM[2][3][6] |
| Tyrosine phosphorylation of Fak | IC8.1 cells | 0.2 µM[2][3][6] |
| Tyrosine phosphorylation of Paxillin | IC8.1 cells | 0.5 µM[2][3][6] |
| Tyrosine phosphorylation of Src | IC8.1 cells | 5.7 µM[2][3][6] |
Key Experimental Protocols
Detailed experimental protocols for the cited studies are not exhaustively available in the provided search results. However, based on the descriptions, the following methodologies are inferred for key experiments.
1. Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.
-
Methodology:
-
Purified recombinant kinase (e.g., Src, EGFR, KDR) is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
This compound is added to the reaction mixture at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through methods such as radioactive phosphate incorporation (e.g., ³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.
-
For autophosphorylation assays, the phosphorylation of the kinase itself is measured.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Phosphorylation Assay
-
Objective: To assess the effect of this compound on the phosphorylation of intracellular substrates.
-
Methodology:
-
A suitable cell line (e.g., IC8.1) is cultured under standard conditions.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[6]
-
Following treatment, cells are lysed to extract total cellular proteins.
-
The phosphorylation status of target proteins (e.g., Fak, Paxillin, Src) is determined by Western blotting using phospho-specific antibodies.
-
The band intensities are quantified using densitometry, and the IC₅₀ is determined by analyzing the dose-dependent decrease in phosphorylation.
-
3. Bone Resorption Assay
-
Objective: To evaluate the inhibitory effect of this compound on osteoclast-mediated bone resorption.
-
Methodology:
-
Fetal rat long bones are dissected and cultured in vitro.
-
Bone resorption is stimulated by adding parathyroid hormone (PTH) to the culture medium.
-
This compound is added to the cultures at a range of concentrations.
-
The cultures are incubated for a period sufficient to allow for measurable bone resorption.
-
Bone resorption is quantified by measuring the release of calcium into the culture medium or by histological analysis of the bone tissue.
-
The IC₅₀ value is calculated based on the dose-dependent inhibition of bone resorption.[2][3][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits Src family kinases, blocking downstream substrate phosphorylation and cellular effects.
Caption: A general workflow for the in vitro characterization of this compound.
Application in Stem Cell Research
Recent studies have highlighted a role for this compound in the context of embryonic stem cell (ESC) research. In combination with a GSK-3 inhibitor (CHIR99021), a protocol termed "alternative 2i" has been developed.[1] This combination has been shown to effectively maintain mouse ESC self-renewal and pluripotency marker expression in serum-free conditions, offering a valuable tool for both the maintenance and derivation of ESCs from mouse embryos.[1] This suggests that Src signaling, in addition to the MAPK and GSK-3 pathways, is a key regulator of pluripotency.
Caption: this compound in an "alternative 2i" cocktail promotes mouse embryonic stem cell self-renewal.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
CGP77675: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 is a potent, orally active small molecule inhibitor of Src family kinases (SFKs). Initially developed by Novartis, this pyrrolo[2,3-d]pyrimidine derivative has been investigated for its therapeutic potential in various diseases, including cancer and bone disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While the specific synthesis and clinical trial data for this compound are not extensively detailed in the public domain, this guide consolidates the available information to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
Introduction
The Src family of non-receptor tyrosine kinases comprises nine members that play crucial roles in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src kinase activity has been implicated in the pathophysiology of numerous diseases, most notably in cancer, where it can contribute to tumor progression, metastasis, and resistance to therapy. This has made Src kinases attractive targets for therapeutic intervention. This compound emerged from drug discovery efforts aimed at identifying potent and selective inhibitors of this important kinase family.
Discovery and Synthesis
This compound was developed by Novartis as a potent inhibitor of Src family kinases. While the specific, detailed synthetic route for this compound is not publicly available, the general synthesis of its core scaffold, a 4,5-disubstituted pyrrolo[2,3-d]pyrimidine, can be conceptualized through established organic chemistry principles. The synthesis of such compounds often involves a multi-step process.
A plausible synthetic approach, based on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, is outlined below. This generalized scheme involves the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents at key positions to achieve the desired potency and selectivity.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signals that drive cellular processes such as proliferation, survival, and migration.
The Src signaling pathway is a complex network with multiple downstream effectors. Upon activation by various upstream signals, such as growth factor receptors or integrins, Src phosphorylates a multitude of substrates, leading to the activation of several key signaling cascades.
Pharmacological Data
This compound has been characterized as a potent inhibitor of Src family kinases with activity against other related kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC50 (nM) | Reference |
| Purified Src (autophosphorylation) | 40 | [1][3][4] |
| Purified Src (peptide substrate) | 5-20 | [1][3][4] |
| v-Abl | 310 | [1][3] |
| Lck | 290 | [1][3] |
| EGFR | 150 | [1][3] |
| KDR (VEGFR2) | 1000 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound on Substrate Phosphorylation.
| Substrate | IC50 (nM) | Reference |
| poly-Glu-Tyr | 5.5 | [1][3] |
| Optimal Src substrate (OSS) peptide | 16.7 | [1][3] |
Table 3: Cellular and In Vivo Activity of this compound.
| Assay | IC50 / Effect | Reference |
| Parathyroid hormone-induced bone resorption (rat fetal long bone cultures) | 0.8 µM | [1][3] |
| Tyrosine phosphorylation of FAK in IC8.1 cells | 0.2 µM | [1][3] |
| Tyrosine phosphorylation of paxillin in IC8.1 cells | 0.5 µM | [1][3] |
| Tyrosine phosphorylation of Src in IC8.1 cells | 5.7 µM | [1][3] |
| Inhibition of IL-1β-induced hypercalcemia in mice | Dose-dependent inhibition at 1, 5, and 25 mg/kg (s.c.) | [1] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section provides representative, generalized protocols for the key assays used to characterize kinase inhibitors like this compound.
In Vitro Src Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the inhibitory activity of a compound against a purified kinase using a radiolabeled ATP.
Materials:
-
Purified active Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
This compound
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Src kinase and substrate peptide in kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, H358)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or via injection) to the treatment group according to a defined dosing schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth.
Clinical Development
A thorough search of public clinical trial registries and scientific literature did not yield any specific information regarding clinical trials of this compound. The highest R&D status found is "Pending". This suggests that the compound may not have progressed into human clinical trials, or that the data from any such trials have not been made publicly available.
Conclusion
This compound is a potent preclinical inhibitor of Src family kinases with demonstrated activity in cellular and in vivo models of cancer and bone disease. Its discovery and characterization have contributed to the understanding of the therapeutic potential of targeting Src signaling. While a lack of publicly available data on its specific synthesis and clinical development limits a complete assessment of its trajectory, the information presented in this guide provides a solid foundation for researchers interested in the biology of Src kinases and the development of novel kinase inhibitors. The provided experimental frameworks can serve as a starting point for the evaluation of new chemical entities targeting this important class of enzymes.
References
CGP77675: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CGP77675, a potent and selective inhibitor of Src family kinases (SFKs). It details the compound's chemical properties, mechanism of action, and biological activity, supported by experimental data and methodologies. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Chemical Structure and Properties
This compound is a synthetic, orally active small molecule inhibitor. Its core structure is a pyrrolo[2,3-d]pyrimidine, which is a common scaffold for kinase inhibitors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol | [1] |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [1] |
| Molecular Weight | 443.54 g/mol | [1] |
| CAS Number | 234772-64-6 | [1] |
| SMILES | O=C1CCN(CCC2=CC=C(N3C4=C(C(C5=CC=CC(OC)=C5)=C3)C(N)=NC=N4)C=C2)CC1 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration.[2] Overactivity of SFKs has been implicated in the progression of several cancers and other diseases.[2]
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the kinase. This prevents the autophosphorylation of Src and the phosphorylation of its downstream substrates.[3]
In Vitro Kinase Inhibition
This compound has been shown to inhibit the activity of several kinases with high potency. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC₅₀ (nM) | Reference |
| Src (peptide substrate) | 5-20 | [1][3] |
| Src (autophosphorylation) | 40 | [1][3] |
| c-Yes | Low nanomolar | |
| Lck | 290 | [1] |
| EGFR | 150 | [1] |
| KDR (VEGFR2) | 1000 | [1] |
| v-Abl | 310 | [1] |
Cell-Based Activity
This compound has demonstrated significant activity in various cell-based assays, highlighting its potential therapeutic applications.
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Effect | IC₅₀ (µM) | Reference |
| Inhibition of Substrate Phosphorylation (Fak and Paxillin) | IC8.1 cells | Potent inhibition of tyrosine phosphorylation | 0.2 (Fak), 0.5 (Paxillin) | [1] |
| Inhibition of Bone Resorption | Rat fetal long bone cultures | Inhibition of parathyroid hormone-induced bone resorption | 0.8 | [1] |
| Maintenance of mESC Self-Renewal | Mouse Embryonic Stem Cells | Maintained self-renewal and pluripotency in combination with a GSK3 inhibitor | Not Applicable | [4] |
Signaling Pathways
This compound primarily targets the Src signaling pathway. By inhibiting Src kinases, it effectively blocks the phosphorylation of downstream substrates, thereby modulating various cellular functions.
References
CGP77675: A Technical Guide to its IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] This family of kinases, which includes Src, Lck, Fyn, and others, plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of various diseases, most notably cancer and osteoporosis.[1] this compound has demonstrated significant inhibitory activity against several members of the Src family and other kinases, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.
This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) values of this compound against various kinases and in different cellular contexts. It also details the experimental methodologies used to determine these values and illustrates the key signaling pathways affected by the inhibitor.
Quantitative Data: IC50 Values of this compound
The inhibitory potency of this compound has been evaluated against a panel of kinases and in various cellular and biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a target by 50%, are summarized in the tables below for easy comparison.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Src (peptide substrate phosphorylation) | 5-20 | In vitro kinase assay | [2][3] |
| c-Src (autophosphorylation) | 40 | In vitro kinase assay | [2][3] |
| Lck | 290 | In vitro kinase assay | [2] |
| v-Abl | 310 | In vitro kinase assay | [2] |
| EGFR | 150 | In vitro kinase assay | [1] |
| KDR (VEGFR2) | 1000 | In vitro kinase assay | [2] |
Table 1: In Vitro Kinase Inhibition by this compound. This table summarizes the IC50 values of this compound against purified kinases.
| Cellular Process | Cell Line | IC50 (µM) | Assay Type | Reference |
| Phosphorylation of FAK | IC8.1 | 0.2 | Cellular assay | [2] |
| Phosphorylation of Paxillin | IC8.1 | 0.5 | Cellular assay | [2] |
| Parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 | Organotypic culture assay | [2] |
Table 2: Cellular Inhibitory Activity of this compound. This table presents the IC50 values of this compound in cell-based assays, reflecting its effects on intracellular signaling and function.
Experimental Protocols
A thorough understanding of the experimental conditions under which the IC50 values were determined is critical for the interpretation and replication of these findings. The following sections detail the methodologies employed in the key experiments cited.
In Vitro Src Kinase Inhibition Assay
The inhibitory activity of this compound against purified c-Src kinase was determined using a radiometric filter binding assay.
Materials:
-
Purified recombinant c-Src kinase
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound dissolved in DMSO
-
Streptavidin-coated filter plates
-
Scintillation counter
Procedure:
-
A reaction mixture containing c-Src kinase and the biotinylated peptide substrate in kinase reaction buffer is prepared.
-
This compound is added at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The reaction mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated peptide substrate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blotting)
The effect of this compound on the phosphorylation of intracellular Src substrates, such as Focal Adhesion Kinase (FAK) and Paxillin, was assessed in cell lines like IC8.1.
Materials:
-
IC8.1 cells
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated FAK (p-FAK), total FAK, phosphorylated Paxillin (p-Paxillin), and total Paxillin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
IC8.1 cells are seeded in culture plates and allowed to adhere.
-
The cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with lysis buffer.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p-FAK, total FAK, p-Paxillin, or total Paxillin.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an ECL detection system.
-
The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated for each treatment condition.
-
The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration.
Bone Resorption Assay
The inhibitory effect of this compound on osteoclast-mediated bone resorption was evaluated using an organotypic culture of rat fetal long bones.
Materials:
-
Pregnant Sprague-Dawley rats (embryonic day 19)
-
Dissection tools
-
Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin (BSA)
-
Parathyroid hormone (PTH)
-
This compound dissolved in DMSO
-
⁴⁵Ca-labeled fetal long bones (pre-labeled by injecting the pregnant rat with ⁴⁵CaCl₂)
-
Scintillation counter
Procedure:
-
Fetal long bones (radii and ulnae) are dissected from 19-day-old rat embryos pre-labeled with ⁴⁵Ca.
-
The bones are cultured individually in wells of a culture plate containing culture medium.
-
The cultures are pre-incubated for 24 hours to allow for a basal release of ⁴⁵Ca.
-
The medium is then replaced with fresh medium containing PTH to stimulate bone resorption.
-
This compound is added to the PTH-stimulated cultures at various concentrations. Control cultures receive either no treatment, PTH alone, or PTH with DMSO.
-
The cultures are incubated for a defined period (e.g., 48-72 hours).
-
At the end of the culture period, the amount of ⁴⁵Ca released into the medium is measured using a scintillation counter.
-
The bones are also processed to determine their residual ⁴⁵Ca content.
-
The percentage of ⁴⁵Ca release is calculated for each treatment group.
-
The percentage of inhibition of PTH-stimulated bone resorption is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound are mediated through its interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascade affected by this compound and the general workflow for determining its IC50 values.
Figure 1: Simplified Src signaling pathway inhibited by this compound.
Figure 2: General experimental workflow for IC50 determination.
References
Methodological & Application
CGP77675: Application Notes and Experimental Protocols for a Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and orally active inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of SFK activity has been implicated in the pathogenesis of several diseases, including cancer and osteoporosis.[1] this compound exerts its effects by inhibiting the phosphorylation of peptide substrates and the autophosphorylation of Src.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and cell-based assays.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases and in different cellular assays. This data is crucial for determining the appropriate concentration range for experimental use.
| Target/Assay | IC₅₀ | Reference(s) |
| Kinase Activity | ||
| Src (Peptide Substrate Phosphorylation) | 5-20 nM | [2][3][4] |
| Src (Autophosphorylation) | 40 nM | [2][3][4] |
| Poly-Glu-Tyr Phosphorylation | 5.5 nM | [1][2] |
| Optimal Src Substrate (OSS) Peptide Phosphorylation | 16.7 nM | [1][2] |
| Lck | 0.29 µM (290 nM) | [1][2] |
| v-Abl | 0.31 µM (310 nM) | [1][2] |
| EGFR | 0.15 µM (150 nM) | [1][2] |
| KDR (VEGFR2) | 1.0 µM (1000 nM) | [1][2] |
| Cellular Activity | ||
| Parathyroid Hormone-Induced Bone Resorption | 0.8 µM | [1][2] |
| FAK Phosphorylation (IC8.1 cells) | 0.2 µM | [1][2] |
| Paxillin Phosphorylation (IC8.1 cells) | 0.5 µM | [1][2] |
| Src Phosphorylation (IC8.1 cells) | 5.7 µM | [1][2] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of Src kinase and the inhibitory action of this compound. Src, upon activation, phosphorylates downstream substrates, leading to various cellular responses. This compound blocks this cascade by inhibiting Src's kinase activity.
Caption: Src signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro Src Kinase Activity Assay
This protocol is designed to measure the phosphotransferase activity of Src kinase in the presence of this compound. The assay is based on the quantification of a phosphorylated specific substrate peptide.
Experimental Workflow:
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone Resorption Assay [bio-protocol.org]
- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 4. Bone Resorption Assay [en.bio-protocol.org]
Application Notes and Protocols for CGP77675 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP77675, a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases, in a variety of cell culture applications. Detailed protocols for common assays are provided to facilitate experimental design and execution.
Mechanism of Action
This compound is a selective inhibitor of Src family kinases (SFKs).[1][2] It exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain, thereby preventing the autophosphorylation and activation of Src.[3] This, in turn, blocks the phosphorylation of downstream substrate proteins involved in crucial cellular processes. The inhibition of Src signaling can lead to reduced cell proliferation, migration, and survival in cancer cells where Src is often overexpressed or hyperactivated.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound in various in vitro and cell-based assays.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 |
| Src (peptide substrate) | 5-20 nM[1] |
| Src (autophosphorylation) | 40 nM[1] |
| EGFR | 40 nM[1] |
| KDR (VEGFR2) | 20 nM[1] |
| v-Abl | 150 nM[1] |
| Lck | 290 nM[1] |
Table 2: Cell-Based Assay Concentrations for this compound
| Cell Line/System | Assay | Concentration/IC50 | Treatment Duration | Observed Effect |
| Rat Fetal Long Bone Cultures | Bone Resorption | 0.8 µM (IC50) | Not Specified | Inhibition of parathyroid hormone-induced bone resorption.[1] |
| IC8.1 (Src-overexpressing) | Western Blot | 0.04 - 10 µM | 2 hours | Dose-dependent inhibition of Fak and paxillin phosphorylation.[1] |
| MC3T3-E1 | Cell Viability | 0.2, 1, and 5 µM | Up to 3 days | Did not influence cell viability.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Src Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation status of Src and its downstream targets following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK, anti-FAK, anti-phospho-paxillin, anti-paxillin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound inhibits Src, blocking downstream signaling pathways.
Caption: General workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for CGP77675 in Stem Cell Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs), which has emerged as a valuable tool for the maintenance of pluripotent stem cells. By targeting key signaling pathways that regulate stem cell fate, this compound helps to sustain self-renewal and inhibit spontaneous differentiation. These application notes provide detailed protocols and supporting data for the use of this compound in both mouse and human pluripotent stem cell culture.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of Src family kinases. In mouse embryonic stem cells (mESCs), this compound is a key component of the "alternative 2i" (a2i) culture system. This system involves the dual inhibition of Src and glycogen synthase kinase 3 (GSK3), the latter being targeted by molecules such as CHIR99021. The inhibition of Src signaling by this compound is crucial for maintaining mESC self-renewal and pluripotency, particularly in serum-free conditions, and has been shown to be effective in the derivation of new ESC lines from mouse embryos.[1][2]
In human pluripotent stem cells (hPSCs), this compound is utilized in the formulation of Human Enhanced Naive Stem Cell Medium (HENSM).[3] The inclusion of a Src inhibitor in this defined, serum-free medium contributes to the stabilization of the naive pluripotent state, characterized by dome-shaped colonies and the expression of key pluripotency markers.[4]
Data Presentation
The following tables provide quantitative data for the use of this compound in stem cell applications.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| Src (peptide substrate) | 5-20 nM |
| Src (autophosphorylation) | 40 nM |
| Lck | 290 nM |
| v-Abl | 310 nM |
| Epidermal Growth Factor Receptor (EGFR) | 150 nM |
Table 2: Recommended Concentrations for Stem Cell Culture
| Application | Cell Type | This compound Concentration | Other Key Components |
| Alternative 2i (a2i) Medium | Mouse Embryonic Stem Cells (mESCs) | 1 µM | CHIR99021 (3 µM), LIF |
| Human Enhanced Naive Stem Cell Medium (HENSM) | Human Pluripotent Stem Cells (hPSCs) | 1 µM | See HENSM Protocol |
| Pre-epiblast Stem Cell (prEpiSC) Induction | Human Pluripotent Stem Cells (hPSCs) | 0.5 - 1 µM | Can replace A419259 |
Experimental Protocols
Protocol 1: Preparation of "Alternative 2i" (a2i) Medium for Mouse Embryonic Stem Cells
This protocol details the preparation of a serum-free medium for the robust maintenance of naive mESC pluripotency.
Materials:
-
DMEM/F12
-
Neurobasal Medium
-
N2 Supplement
-
B27 Supplement
-
L-Glutamine
-
β-mercaptoethanol
-
CHIR99021
-
This compound
-
Leukemia Inhibitory Factor (LIF), mouse
-
Penicillin-Streptomycin
Procedure:
-
Prepare N2B27 Basal Medium (500 mL):
-
Prepare Complete a2i Medium:
-
To the desired volume of N2B27 basal medium, add the following components to their final concentrations:
-
CHIR99021: 3 µM
-
This compound: 1 µM
-
Mouse LIF: 1000 U/mL
-
Penicillin-Streptomycin: 1% (optional)
-
-
-
Filter-sterilize the complete a2i medium using a 0.22 µm filter.
-
Store the complete a2i medium at 4°C for up to one week.
Protocol 2: Preparation of Human Enhanced Naive Stem Cell Medium (HENSM)
This protocol describes the preparation of a defined medium for the culture of naive human pluripotent stem cells.
Materials:
-
Neurobasal Medium
-
DMEM/F12
-
B27 Supplement
-
N2 Supplement
-
GlutaMAX
-
Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate
-
L-ascorbic acid 2-phosphate
-
alpha-Ketoglutarate (alpha-KG)
-
Geltrex
-
Small molecule inhibitors (see below)
Procedure:
-
Prepare Basal Medium (500 mL):
-
Mix 235 mL of Neurobasal Medium and 235 mL of DMEM/F12.
-
Add 5 mL of Penicillin-Streptomycin.
-
Add 5 mL of GlutaMAX.
-
Add 5 mL of NEAA.
-
Add 5 mL of Sodium Pyruvate.
-
Add 10 mL of B27 supplement.
-
Add 5 mL of N2 supplement.
-
Add 50 µg/mL L-ascorbic acid 2-phosphate.
-
Add 0.8 mM alpha-KG.
-
Rapidly add 1 mL of Geltrex (for a final concentration of 0.2%).[3]
-
-
Add Small Molecule Inhibitors:
-
To the basal medium, add the following inhibitors to their final concentrations:
-
PD0325901 (MEK inhibitor): 1 µM
-
CHIR99021 (GSK3 inhibitor): 3 µM
-
Gö6983 (PKC inhibitor): 2 µM
-
Y-27632 (ROCK inhibitor): 5 µM
-
IWR1 (WNT inhibitor): 2 µM
-
This compound (Src inhibitor): 1 µM
-
-
-
Filter-sterilize the complete HENSM and store at 4°C.
Protocol 3: Immunofluorescence Staining for Pluripotency Markers in mESCs
This protocol provides a method for visualizing key pluripotency markers in mESCs cultured in a2i medium.
Materials:
-
mESCs cultured on gelatin-coated glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% milk or 3% BSA in PBS
-
Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG)
-
Fluorescently labeled secondary antibodies
-
DAPI solution (2 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each with gentle agitation.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 15-60 minutes at room temperature.[9][10]
-
Dilute the primary antibodies in the blocking solution and incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 10 minutes each with gentle agitation.
-
Dilute the fluorescently labeled secondary antibodies in the blocking solution and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 10 minutes each with gentle agitation.
-
Incubate with DAPI solution for 10 minutes to stain the nuclei.
-
Wash once with PBS for 5 minutes.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the fluorescence using a fluorescence microscope.
Protocol 4: Cell Proliferation Assay using CCK-8
This protocol describes a colorimetric assay to assess the proliferation rate of mESCs.
Materials:
-
96-well cell culture plates, gelatin-coated
-
mESC single-cell suspension
-
Complete a2i medium
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Prepare a single-cell suspension of mESCs.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5000 cells/well.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time may need to be optimized based on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 5: Teratoma Formation Assay for Pluripotency Assessment
This assay is the gold standard for determining the pluripotency of stem cells by assessing their ability to form tumors containing tissues from all three germ layers.
Materials:
-
mESCs cultured in a2i medium
-
Trypsin or other dissociation reagent
-
Matrigel
-
Immunodeficient mice (e.g., NOD/SCID)
-
Sterile syringes and needles
Procedure:
-
Harvest a confluent plate of mESCs by trypsinization to obtain a single-cell suspension.
-
Count the cells and resuspend them in a mixture of culture medium and Matrigel (typically a 1:1 ratio) on ice to a final concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Anesthetize an immunodeficient mouse according to approved animal protocols.
-
Subcutaneously inject the cell suspension into the flank of the mouse.[4][12]
-
Monitor the mice regularly for tumor formation. Teratomas typically become palpable within 3-8 weeks.
-
Once the teratoma reaches a diameter of approximately 1-1.5 cm, euthanize the mouse and dissect the tumor.
-
Fix the teratoma in 4% PFA, embed in paraffin, and process for histological analysis.
-
Stain sections with Hematoxylin and Eosin (H&E) and have them evaluated by a pathologist for the presence of tissues derived from the three germ layers (endoderm, mesoderm, and ectoderm).[13]
Visualizations
Caption: The "alternative 2i" signaling pathway for mESC maintenance.
Caption: Experimental workflow for the characterization of mESCs cultured with this compound.
References
- 1. Production of chimeras by aggregation of embryonic stem cells with diploid or tetraploid mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.plos.org [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Neural Differentiation of Mouse Embryonic Stem Cells in Serum-free Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quick, cheap, and reliable protocol for immunofluorescence of pluripotent and differentiating mouse embryonic stem cells in 2D and 3D colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. apexbt.com [apexbt.com]
- 12. Standardization of the Teratoma Assay for Analysis of Pluripotency of Human ES Cells and Biosafety of Their Differentiated Progeny | PLOS One [journals.plos.org]
- 13. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CGP77675 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing CGP77675, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Src family kinases (SFKs), in Western blot analyses. This document outlines the mechanism of action, experimental protocols, and expected outcomes when assessing the impact of this compound on key signaling pathways.
Introduction
This compound is a valuable chemical probe for investigating cellular signaling cascades regulated by SYK and Src. These non-receptor tyrosine kinases are integral components of numerous pathways controlling cell proliferation, differentiation, survival, and migration. Dysregulation of SYK and Src activity is implicated in various diseases, including cancer and inflammatory disorders, making them critical targets for therapeutic development. Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of inhibitors like this compound by quantifying changes in the phosphorylation status of downstream substrates.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding pocket of SYK and Src kinases. This prevents the autophosphorylation and activation of these kinases, subsequently blocking the phosphorylation of their downstream targets. In Western blot applications, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key signaling proteins.
Data Presentation
The inhibitory activity of this compound on various kinases and its effect on the phosphorylation of downstream substrates are summarized below.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC₅₀ (nM) |
| Src (peptide substrate) | 5-20[1] |
| Src (autophosphorylation) | 40[1] |
| EGFR | 150[2] |
| KDR (VEGFR2) | 1000[1] |
| v-Abl | 310[1] |
| Lck | 290[1] |
Table 2: Effect of this compound on the Phosphorylation of Src Substrates
| Substrate | Cell Line | This compound Concentration (µM) | Incubation Time | Result |
| FAK | Src-overexpressing IC8.1 cells | 0.04, 0.2, 1, 5, 10 | 2 hours | Dose-dependent inhibition of phosphorylation[1] |
| Paxillin | Src-overexpressing IC8.1 cells | 0.04, 0.2, 1, 5, 10 | 2 hours | Dose-dependent inhibition of phosphorylation[1] |
Signaling Pathways
This compound targets key nodes in cellular signaling. The following diagrams illustrate the canonical SYK and Src signaling pathways and the points of inhibition by this compound.
Caption: SYK Signaling Pathway and Inhibition by this compound.
Caption: Src Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in Western blot analysis. Optimization may be required depending on the cell line and specific experimental conditions.
Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. A vehicle control with the same final concentration of DMSO should be prepared.
-
Treatment: Remove the growth medium and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours, as a starting point based on available data).[1]
Western Blot Workflow
Caption: General Workflow for Western Blot Analysis.
Detailed Western Blot Protocol
-
Cell Lysate Preparation:
-
Place culture dishes on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-Paxillin, Paxillin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the signal of the phosphorylated protein to the total protein.
-
Recommended Antibodies
When selecting antibodies for your Western blot analysis, it is crucial to choose those validated for this application. Below is a list of recommended target proteins and corresponding antibodies to assess the effects of this compound.
Table 3: Suggested Primary Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Host Species | Recommended Dilution |
| Phospho-Src Family | Tyr416 | Rabbit | 1:1000 |
| Src | Mouse | 1:1000 | |
| Phospho-SYK | Tyr525/526 | Rabbit | 1:1000 |
| SYK | Mouse | 1:1000 | |
| Phospho-FAK | Tyr397 | Rabbit | 1:1000 |
| FAK | Mouse | 1:1000 | |
| Phospho-Paxillin | Tyr118 | Rabbit | 1:1000 |
| Paxillin | Mouse | 1:1000 | |
| β-Actin (Loading Control) | Mouse | 1:5000 |
Note: Optimal antibody dilutions should be determined experimentally.
Troubleshooting
Problem: High background Possible Cause: Insufficient blocking, antibody concentration too high, insufficient washing. Solution: Increase blocking time, optimize antibody concentration, increase the number and duration of washes.
Problem: Weak or no signal Possible Cause: Inactive antibody, insufficient protein loading, inefficient transfer, low target protein expression. Solution: Use a fresh antibody aliquot, increase protein load, verify transfer efficiency with Ponceau S staining, use a positive control.
Problem: Non-specific bands Possible Cause: Antibody cross-reactivity, protein degradation. Solution: Use a more specific antibody, ensure fresh protease inhibitors are used during lysis.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate SYK and Src signaling in various biological contexts using Western blotting.
References
Application Notes and Protocols for In Vivo Administration of CGP77675
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration of CGP77675, a potent and selective inhibitor of Src family kinases (SFKs). This compound has demonstrated efficacy in various preclinical models, including those for bone resorption and cancer. Due to its poor water solubility, specific formulation strategies are required for effective in vivo delivery. This document outlines protocols for both subcutaneous and oral administration in murine models, summarizes key quantitative data, and provides diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets Src family kinases, which are non-receptor tyrosine kinases involved in a multitude of cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity has been implicated in the pathology of several diseases, including osteoporosis and various cancers. This compound has been shown to be orally active and has been used in rodent models to study its therapeutic potential.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Src. This prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades that contribute to disease progression. The Src signaling pathway is a critical regulator of numerous cellular functions.
Caption: this compound inhibits Src kinase, blocking downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and inhibitory concentrations of this compound.
| Parameter | Value | Species | Model | Reference |
| In Vivo Dosage (s.c.) | 1, 5, and 25 mg/kg (twice daily) | Mouse | IL-1b-induced hypercalcemia | [2] |
| In Vitro IC₅₀ | 0.8 µM | Rat | Parathyroid hormone-induced bone resorption | [2] |
In Vivo Administration Protocols
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water. Therefore, appropriate vehicles are required for in vivo administration. It is crucial to minimize the final concentration of DMSO to avoid toxicity, especially for subcutaneous injections where the concentration should ideally be below 10%.[1]
Subcutaneous Administration Protocol
This protocol is based on a study investigating IL-1b-induced hypercalcemia in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Preparation of Dosing Solution:
-
On the day of administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the dosing solution should not exceed 10% (v/v). For example, to prepare a 1 mg/mL dosing solution from a 50 mg/mL stock in DMSO, you would mix 20 µL of the stock with 980 µL of sterile saline. This results in a final DMSO concentration of 2%.
-
-
Administration:
-
Administer the dosing solution subcutaneously to the mice. The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
For the hypercalcemia model, doses of 1, 5, and 25 mg/kg were administered twice daily.[2]
-
Oral Gavage Administration Protocol
This compound is described as orally active. The following is a general protocol for preparing a formulation suitable for oral gavage, adapted from common practices for water-insoluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vehicle: Corn oil or an aqueous solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge, curved)
-
Sterile syringes
Procedure:
-
Preparation of Dosing Formulation (Suspension):
-
Weigh the required amount of this compound powder.
-
Add a small volume of DMSO to form a paste or a concentrated solution.
-
Gradually add the chosen vehicle (e.g., corn oil or 0.5% CMC/0.25% Tween 80) to the paste while vortexing or sonicating to create a uniform suspension.
-
Ensure the final concentration of DMSO is as low as possible.
-
-
Administration:
-
Administer the suspension to the mice via oral gavage. The typical administration volume for mice is 10 mL/kg.
-
The dosing frequency will depend on the specific experimental design and the compound's pharmacokinetics. A starting point could be once or twice daily administration.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for an in vivo efficacy study using a xenograft cancer model.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Potential Applications in Research
-
Oncology: Given that Src is often overexpressed or hyperactivated in various cancers, this compound can be used in preclinical cancer models (e.g., xenografts, syngeneic models) to investigate its anti-tumor and anti-metastatic potential.
-
Bone Biology: As demonstrated, this compound can be utilized in models of bone disease, such as osteoporosis and hypercalcemia of malignancy, to study the role of Src in osteoclast activity and bone resorption.[2]
-
Stem Cell Biology: Src family kinases play a role in the self-renewal of embryonic stem cells. While specific in vivo protocols are yet to be established, this compound could potentially be used to modulate stem cell fate in vivo in regenerative medicine models.
Pharmacokinetic Considerations
Safety and Toxicology
Researchers should monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress at the injection site (for subcutaneous administration). It is recommended to include a vehicle-only control group to distinguish any effects of the formulation from the pharmacological effects of this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vivo use of this compound. By employing appropriate formulation and administration techniques, researchers can effectively investigate the therapeutic potential of this Src kinase inhibitor in various preclinical models. Careful consideration of the experimental design, including dose selection, administration route, and monitoring for toxicity, is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for the Alternative 2i (CGP77675 and CHIR99021) Protocol in Mouse Embryonic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maintenance of mouse embryonic stem cells (mESCs) in a pluripotent, undifferentiated state is fundamental for research in developmental biology, disease modeling, and regenerative medicine. The conventional "2i" protocol, utilizing dual inhibitors of the MEK/ERK and GSK3β signaling pathways (PD0325901 and CHIR99021, respectively), has been instrumental in establishing a stable "ground state" of pluripotency. This document provides detailed application notes and protocols for an alternative 2i (a2i) formulation, which employs the Src family kinase inhibitor CGP77675 in place of the MEK inhibitor, in combination with the GSK3 inhibitor CHIR99021. This alternative 2i protocol has been shown to be as efficient as the conventional 2i method in maintaining mESC self-renewal and pluripotency.[1][2] A key advantage of the alternative 2i protocol is its ability to sustain pluripotency irrespective of substrate elasticity, a factor that can influence mESC differentiation.[1][2]
Mechanism of Action
The alternative 2i protocol targets two distinct signaling pathways crucial for regulating mESC fate:
-
CHIR99021: This potent and selective aminopyrimidine derivative inhibits glycogen synthase kinase 3 (GSK3).[3][4] GSK3 is a key component of the β-catenin destruction complex. Its inhibition by CHIR99021 leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the canonical Wnt signaling pathway. Wnt signaling is a critical promoter of mESC self-renewal.
-
This compound: This compound is a potent inhibitor of Src family kinases (SFKs). In mESCs, mechanical cues from the microenvironment can induce differentiation through a Src-ShcA-MAP kinase signaling cascade.[1][2] By inhibiting Src, this compound blocks this differentiation-inducing pathway, thereby maintaining the pluripotent state.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the conventional 2i and the alternative 2i protocols.
Conventional 2i Signaling Pathway
Caption: Conventional 2i pathway targeting MEK and GSK3.
Alternative 2i (this compound and CHIR99021) Signaling Pathway
Caption: Alternative 2i pathway targeting Src and GSK3.
Quantitative Data Summary
The following tables summarize the recommended concentrations of inhibitors and a comparison of key pluripotency markers between conventional and alternative 2i protocols.
Table 1: Inhibitor Concentrations for 2i and Alternative 2i Media
| Inhibitor | Target | Conventional 2i Concentration | Alternative 2i Concentration |
| CHIR99021 | GSK3 | 3 µM | 3 µM |
| PD0325901 | MEK | 1 µM | - |
| This compound | Src | - | 1 µM |
Table 2: Comparison of Pluripotency Marker Expression
| Pluripotency Marker | Conventional 2i (PD0325901 + CHIR99021) | Alternative 2i (this compound + CHIR99021) |
| Oct4 | High and uniform expression | High and uniform expression |
| Nanog | High and uniform expression | High and uniform expression |
| Sox2 | High and uniform expression | High and uniform expression |
| Alkaline Phosphatase | Strong positive staining | Strong positive staining |
| Colony Morphology | Dome-shaped, compact colonies | Dome-shaped, compact colonies |
Note: The expression levels are generally comparable between the two conditions, with both effectively maintaining the ground state of pluripotency.
Experimental Protocols
Preparation of N2B27 Basal Medium
The alternative 2i medium is prepared by supplementing a basal medium, typically N2B27, with the inhibitors.
Materials:
-
DMEM/F12 (Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12)
-
Neurobasal® Medium
-
N-2 Supplement (100X)
-
B-27® Supplement (50X)
-
L-Glutamine (200 mM)
-
2-Mercaptoethanol (1000X)
-
Penicillin-Streptomycin (100X)
Procedure:
-
To 245 ml of DMEM/F12, add 2.5 ml of N-2 Supplement.
-
To 245 ml of Neurobasal® Medium, add 5 ml of B-27® Supplement.
-
Mix the two supplemented media together.
-
To the 500 ml of mixed media, add 5 ml of L-Glutamine (final concentration 2 mM), 0.5 ml of 2-Mercaptoethanol (final concentration 100 µM), and 5 ml of Penicillin-Streptomycin.
-
Filter-sterilize the complete N2B27 medium using a 0.22 µm filter.
-
Store the N2B27 medium at 4°C for up to 2 weeks.
Preparation of Alternative 2i (a2i) Medium
Materials:
-
N2B27 Basal Medium
-
CHIR99021 (stock solution, e.g., 10 mM in DMSO)
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Leukemia Inhibitory Factor (LIF) (optional, but recommended for robust culture)
Procedure:
-
Thaw the stock solutions of CHIR99021 and this compound at room temperature.
-
To the desired volume of N2B27 medium, add CHIR99021 to a final concentration of 3 µM.
-
Add this compound to a final concentration of 1 µM.
-
If using, add LIF to a final concentration of 1000 U/ml.
-
Mix the medium gently by inverting the tube.
-
The complete a2i medium can be stored at 4°C for up to one week.
Culturing Mouse Embryonic Stem Cells in Alternative 2i Medium
Workflow for mESC Culture in a2i Medium
Caption: Workflow for mESC culture in alternative 2i medium.
Protocol for Thawing and Plating mESCs:
-
Pre-warm the complete a2i medium to 37°C.
-
Coat a tissue culture dish with 0.1% gelatin solution for at least 15 minutes at 37°C.
-
Quickly thaw a cryovial of mESCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml conical tube containing 5 ml of pre-warmed a2i medium.
-
Centrifuge the cells at 200 x g for 3 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh a2i medium.
-
Aspirate the gelatin from the coated dish and plate the cell suspension. A typical seeding density is 1-2 x 10^4 cells/cm².
Protocol for Routine Passaging:
-
Aspirate the spent medium from the culture dish.
-
Wash the cells once with sterile PBS.
-
Add an appropriate volume of a gentle cell dissociation reagent (e.g., Accutase) and incubate at 37°C for 3-5 minutes, or until the colonies detach.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Add an equal volume of a2i medium to inactivate the dissociation reagent.
-
Centrifuge the cells at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh a2i medium and plate onto newly gelatin-coated dishes at a split ratio of 1:4 to 1:8, depending on cell density.
Characterization of Pluripotency
Alkaline Phosphatase (AP) Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain for AP activity using a commercially available kit according to the manufacturer's instructions. Undifferentiated mESCs will stain bright red or purple.
Immunofluorescence for Pluripotency Markers (Oct4, Nanog, Sox2):
-
Fix and permeabilize the cells as for AP staining.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against Oct4, Nanog, or Sox2 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
Conclusion
The alternative 2i protocol utilizing this compound and CHIR99021 provides a robust and efficient method for the serum-free culture of mouse embryonic stem cells. By targeting the Src and GSK3 pathways, this protocol effectively maintains the ground state of pluripotency, offering a valuable tool for researchers in the field of stem cell biology and regenerative medicine. The detailed protocols and data presented here should enable the successful implementation of this culture system in a research setting.
References
- 1. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP77675
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes.[1][2][3][4] These processes include cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of cancer and other diseases. This compound exerts its inhibitory effect by blocking the phosphorylation of Src substrates and the autophosphorylation of Src itself.[1][3][4][5] This document provides detailed protocols for the dissolution and use of this compound in experimental settings, along with an overview of its mechanism of action.
Chemical Properties and Solubility
A summary of the chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [1] |
| Molecular Weight | 443.54 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO and 0.1N HCl (aq). Insoluble in water. | [1][4] |
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[3]
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.435 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.435 mg of this compound.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.[5]
Storage and Stability:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[4]
-
Long-term (months to years): For optimal stability, store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[3][5]
-
Important: It is recommended to prepare and use solutions on the same day whenever possible.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[5]
Experimental Protocols
In Vitro Kinase Assays
This protocol is a general guideline for assessing the inhibitory activity of this compound on Src kinase.
Materials:
-
Recombinant Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Src-specific peptide substrate (e.g., poly-Glu-Tyr)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Protocol:
-
Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing the recombinant Src kinase and the peptide substrate in kinase buffer.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 1 nM to 10 µM.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Src.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Measure Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assays
This protocol describes a general method for treating cultured cells with this compound to study its effects on cellular signaling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-Src, anti-Src, anti-phospho-FAK, anti-FAK)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Working Solutions: Dilute the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all treatments (including the vehicle control) and is typically below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the protein lysates by Western blotting to assess the phosphorylation status of Src and its downstream targets like FAK and paxillin.[5][6]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Src family kinases.[6] Src is a non-receptor tyrosine kinase that is a key component of many signaling pathways initiated by receptor tyrosine kinases (RTKs).[7][8]
Upon binding of a growth factor, RTKs dimerize and autophosphorylate on tyrosine residues.[9] This creates docking sites for proteins containing SH2 domains, such as Src and the adaptor protein Grb2.[9] Activated Src can then phosphorylate a variety of downstream substrates, including Focal Adhesion Kinase (FAK) and paxillin, which are involved in cell adhesion and migration.[5][6] Grb2 can recruit Sos, a guanine nucleotide exchange factor, which in turn activates Ras, leading to the activation of the MAPK pathway and promoting cellular responses like proliferation and survival. This compound directly inhibits the kinase activity of Src, thereby blocking these downstream signaling events.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based experiment.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various kinases.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Src (peptide substrate) | 5 - 20 | In vitro kinase assay | [1][5] |
| Src (autophosphorylation) | 40 | In vitro kinase assay | [1][5] |
| Lck | 290 | In vitro kinase assay | [5] |
| c-Yes | Low nM | In vitro kinase assay | [2] |
| EGFR | 150 | In vitro kinase assay | [6] |
| KDR (VEGFR2) | 1000 | In vitro kinase assay | [5] |
| v-Abl | 310 | In vitro kinase assay | [5] |
| Src (in cells) | 5700 | Cell-based assay (IC8.1 cells) | [5] |
| FAK (in cells) | 200 | Cell-based assay (IC8.1 cells) | [5] |
| Paxillin (in cells) | 500 | Cell-based assay (IC8.1 cells) | [5] |
| PTH-induced bone resorption | 800 | Ex vivo assay (rat fetal long bones) | [5] |
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CGP-77675|234772-64-6|COA [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
CGP77675 Treatment for Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] SFKs are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, adhesion, and migration.[3][4] Dysregulation of Src signaling is implicated in various diseases, notably cancer and osteoporosis.[4] this compound exerts its inhibitory effect by targeting the phosphorylation of peptide substrates and the autophosphorylation of Src.[1][2] These application notes provide detailed protocols for the treatment of primary cells with this compound, along with quantitative data on its efficacy and diagrams of the relevant signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Action | IC50 | Cell Type/System | Reference |
| Src | Inhibition of peptide substrate phosphorylation | 5-20 nM | Purified Src | [1][2] |
| Src | Inhibition of autophosphorylation | 40 nM | Purified Src | [1][2] |
| Src | Inhibition of poly-Glu-Tyr phosphorylation | 5.5 nM | In vitro | [1] |
| Src | Inhibition of optimal Src substrate (OSS) peptide phosphorylation | 16.7 nM | In vitro | [1] |
| EGFR | Inhibition | 0.15 µM (150 nM) | In vitro | |
| KDR (VEGFR2) | Inhibition | 1.0 µM (1000 nM) | In vitro | |
| v-Abl | Inhibition | 0.31 µM (310 nM) | In vitro | |
| Lck | Inhibition | 0.29 µM (290 nM) | In vitro | |
| Fak (Src substrate) | Inhibition of tyrosine phosphorylation | 0.2 µM | IC8.1 cells | [1] |
| Paxillin (Src substrate) | Inhibition of tyrosine phosphorylation | 0.5 µM | IC8.1 cells | [1] |
| Src | Inhibition of tyrosine phosphorylation | 5.7 µM | IC8.1 cells | [1] |
| Parathyroid hormone-induced bone resorption | Inhibition | 0.8 µM | Rat fetal long bone cultures | [1] |
Table 2: Recommended Working Concentrations for Primary Cell Culture
| Primary Cell Type | Application | Recommended Concentration | Incubation Time | Notes |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of pluripotency (in "alternative 2i" medium with CHIR99021) | 1 µM | Continuous | Used in serum-free conditions. |
| Human Pluripotent Stem Cells (hPSCs) | Induction of naive pluripotency (in HENSM medium) | 0.5 µM | Continuous | Part of a cocktail of inhibitors. |
| Osteoclast Precursors | Inhibition of differentiation and function | 1-10 µM | 4-6 days | Inhibits RANKL-induced differentiation. |
| MC3T3-E1 cells | Cell viability assessment | 0.2, 1, and 5 μM | Up to 3 days | Did not influence cell viability.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 443.54 g/mol ), add 225.4 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.
General Protocol for Treatment of Adherent Primary Cells
Materials:
-
Primary cells of interest (e.g., endothelial cells, fibroblasts)
-
Complete cell culture medium appropriate for the cell type
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA or other appropriate dissociation reagent
-
Culture flasks or plates
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Cell Seeding:
-
Culture primary cells in their recommended complete medium until they reach the desired confluency (typically 70-80%).
-
For experiments, seed the cells into new culture plates at the appropriate density. Allow the cells to adhere and recover for at least 24 hours.
-
-
Preparation of Treatment Medium:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, immunofluorescence, or functional assays.
-
Protocol for Treatment of Suspension Primary Cells (e.g., T Cells)
Materials:
-
Primary suspension cells (e.g., human primary T cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
Centrifuge tubes
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Cell Preparation:
-
Isolate and activate primary T cells according to standard protocols.
-
Count the cells and adjust the cell density to the desired concentration in complete culture medium.
-
-
Treatment:
-
Add the appropriate volume of this compound stock solution directly to the cell suspension to achieve the desired final concentration.
-
For the vehicle control, add the equivalent volume of DMSO.
-
Gently mix the cell suspension.
-
-
Incubation and Analysis:
-
Incubate the cells for the specified time at 37°C in a humidified incubator with 5% CO2.
-
After incubation, pellet the cells by centrifugation and proceed with downstream applications.
-
Protocol for Inhibition of Osteoclast Differentiation
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Cell Seeding:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete alpha-MEM containing 30 ng/mL M-CSF.
-
Allow the cells to adhere overnight.
-
-
Induction of Differentiation and Treatment:
-
The next day, replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).
-
-
Culture and Staining:
-
Culture the cells for 4-6 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and this compound or vehicle.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to quantify osteoclast formation.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the activation of c-Src and its downstream signaling pathways.
Caption: General experimental workflow for treating adherent primary cells with this compound.
Caption: Workflow for assessing the effect of this compound on osteoclast differentiation.
References
Troubleshooting & Optimization
CGP77675 solubility issues in aqueous buffer
Welcome to the technical support center for CGP77675. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the Src family kinase inhibitor, this compound, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Src family kinases (SFKs).[1][2][3][4] It functions by inhibiting the phosphorylation of peptide substrates and the autophosphorylation of Src.[1][2][3] this compound has been shown to inhibit several kinases with varying potency, including Src, EGFR, KDR, v-Abl, and Lck.[1] Its ability to block Src signaling makes it a valuable tool for studying cellular processes regulated by these kinases, such as cell proliferation, migration, and differentiation.[5][6][7][8][9]
Q2: What are the known solubility properties of this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is poorly soluble in water.[4] This low aqueous solubility is a common characteristic of many kinase inhibitors, which are often designed to be lipophilic to penetrate cell membranes.[10]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. Why did this happen?
This is a common issue known as "solvent shock." When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower, the compound can "crash out" or precipitate. The final concentration of DMSO in your working solution is a critical factor; it is generally advisable to keep it below 1%, and for some sensitive cell lines, even lower (e.g., <0.1%). However, even at low final DMSO concentrations, highly insoluble compounds can still precipitate.
Q4: How can I prevent this compound from precipitating in my aqueous buffer?
Several strategies can be employed to prevent precipitation:
-
Minimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your cells or assay can tolerate (typically ≤ 0.1%).
-
Use a pre-warmed aqueous buffer: Adding a cold stock solution to a warmer buffer can sometimes induce precipitation. Ensure your buffer is at the experimental temperature before adding the inhibitor.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Add the stock solution to the buffer while vortexing: Gently vortexing the aqueous buffer while slowly adding the DMSO stock can aid in rapid and uniform dispersion, preventing localized high concentrations of the compound that can lead to precipitation.
-
Consider using solubilizing agents: For particularly challenging situations, especially in animal studies, co-solvents or excipients can be used. One documented method for in vivo use of this compound involves a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[11]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshooting precipitation of this compound in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Low aqueous solubility and "solvent shock." | 1. Verify Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. If necessary, gently warm the stock solution at 37°C and vortex. 2. Optimize Dilution Technique: Pre-warm the aqueous buffer to the experimental temperature. Add the DMSO stock dropwise while gently vortexing the buffer. 3. Perform Serial Dilutions: Create an intermediate dilution of your DMSO stock in your aqueous buffer before making the final dilution. 4. Reduce Final DMSO Concentration: Lower the final percentage of DMSO in your working solution to the minimum required for solubility and tolerated by your experimental system (ideally ≤ 0.1%). |
| Working solution appears clear initially but becomes cloudy or forms a precipitate over time. | Compound is at or near its saturation point and is slowly coming out of solution. | 1. Prepare Fresh Working Solutions: Avoid storing diluted aqueous solutions of this compound. Prepare them fresh for each experiment. 2. Maintain Consistent Temperature: Ensure the temperature of your working solution is maintained throughout the experiment, as temperature fluctuations can affect solubility. 3. Check for Buffer Compatibility: While specific data is limited, the components of your buffer (e.g., high salt concentrations) could potentially influence the solubility of this compound. If possible, test solubility in a simpler buffer system. |
| Inconsistent results between experiments, possibly due to varying amounts of soluble compound. | Inconsistent preparation of working solutions leading to variable precipitation. | 1. Standardize Your Protocol: Develop a consistent, step-by-step protocol for preparing your this compound working solutions and adhere to it strictly for all experiments. 2. Visually Inspect for Precipitation: Before adding the working solution to your cells or assay, visually inspect it for any signs of cloudiness or precipitate. If observed, do not use and prepare a fresh solution using the troubleshooting steps above. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | ≥ 26.0 mg/mL (58.62 mM) | May require ultrasonic and warming to fully dissolve.[11] |
| Water | Insoluble | [4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.69 mM) | This formulation is recommended for in vivo studies and results in a clear solution.[1][11] |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to empirically determine the optimal concentrations and conditions for your specific experimental system.
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve. If necessary, gently warm the vial at 37°C or use a bath sonicator for brief intervals until the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stored properly, it should be stable for several months.[1][3]
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize the final DMSO concentration, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution of the 10 mM stock into pre-warmed medium, followed by a final 1:10 dilution into the culture plate.
-
Crucially, add the inhibitor stock to the medium while gently mixing to ensure rapid and even dispersion.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: In Vitro Src Kinase Inhibition Assay
This protocol is a general guideline for a non-radioactive, ELISA-based kinase assay.
-
Materials:
-
Recombinant active Src kinase
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other components)
-
ATP
-
This compound stock solution in DMSO
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer, ensuring the final DMSO concentration is consistent and low across all wells.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the Src kinase and substrate to the wells and incubate briefly to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the wells and add the anti-phosphotyrosine antibody. Incubate to allow binding to the phosphorylated substrate.
-
Wash the wells and add the detection substrate.
-
After a suitable incubation period, add the stop solution and measure the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Src Kinase
Caption: Simplified overview of the Src signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CGP-77675|234772-64-6|COA [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
CGP77675 Experiments: Technical Support Center
Welcome to the technical support center for CGP77675 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges encountered when working with the Src family kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of Src family kinases (SFKs).[1][2] Its primary mechanism of action is to block the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][3] It achieves this by competing with ATP for binding to the kinase domain of Src.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and 0.1N HCl (aq).[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q4: What is the selectivity profile of this compound?
A4: this compound is a potent inhibitor of Src family kinases. However, it also shows inhibitory activity against other kinases at higher concentrations. It is crucial to be aware of its IC50 values against a panel of kinases to distinguish between on-target and potential off-target effects in your experiments.
Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Src (peptide substrate) | 5-20[1] |
| Src (autophosphorylation) | 40[1] |
| EGFR | 40[1] |
| KDR (VEGFR2) | 20[1] |
| v-Abl | 150[1] |
| Lck | 290 - 1000[1] |
Troubleshooting Guides
Western Blotting
Q5: I am not seeing a decrease in the phosphorylation of my target protein after treating cells with this compound in a Western Blot. What could be the issue?
A5: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target kinase in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Short Treatment Duration: The incubation time with this compound might not be sufficient to observe a significant decrease in phosphorylation. Consider increasing the treatment duration.
-
Compensatory Signaling Pathways: Inhibition of one kinase can sometimes lead to the activation of compensatory signaling pathways, which may maintain the phosphorylation of your target protein.
-
Antibody Specificity: Ensure that your primary antibody is specific for the phosphorylated form of your protein of interest.
-
Inactive Compound: Verify the integrity and activity of your this compound stock solution. Improper storage can lead to degradation.
Q6: I am observing unexpected bands or changes in other proteins in my Western Blot after this compound treatment. Why is this happening?
A6: This could be due to the off-target effects of this compound. As indicated in the selectivity profile, this compound can inhibit other kinases, which can lead to changes in the phosphorylation status of proteins that are not direct substrates of Src family kinases. Cross-reactivity of the primary or secondary antibodies could also contribute to unexpected bands.
Kinase Assays
Q7: My in vitro kinase assay results with this compound are inconsistent. What are the common pitfalls?
A7: Inconsistent results in in vitro kinase assays can arise from several factors:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is dependent on the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km of the enzyme for ATP.
-
Enzyme Concentration: The concentration of the kinase can affect the IC50 value. Use a consistent and optimized enzyme concentration for your assays.
-
Substrate Quality: Ensure the purity and integrity of your peptide or protein substrate.
-
Assay Buffer Composition: The pH, salt concentration, and presence of detergents in the assay buffer can all influence enzyme activity and inhibitor binding.
Cell Viability Assays (e.g., MTT, XTT)
Q8: I am observing an unexpected increase in signal in my MTT assay after treating cells with this compound, suggesting increased viability. Is this a real effect?
A8: Not necessarily. Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT. For example, a compound could chemically reduce the MTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity. It is crucial to include a cell-free control (media + MTT reagent + this compound) to test for any direct chemical interference.
Q9: My cell viability results with this compound are not reproducible. What could be the cause?
A9: In addition to potential assay interference, inconsistent results can be due to:
-
Cell Seeding Density: Ensure that cells are seeded evenly and at a consistent density across all wells.
-
Compound Precipitation: this compound, like many kinase inhibitors, has limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to variability in the effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
Inconsistent Treatment Duration: Ensure that all wells are treated for the same amount of time.
Experimental Protocols
Western Blotting Protocol for Analyzing Src Substrate Phosphorylation
This protocol is adapted from a study that used this compound to inhibit the phosphorylation of Src substrates in Src-overexpressing IC8.1 cells.[1]
-
Cell Culture and Treatment:
-
Culture Src-overexpressing IC8.1 cells in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.04, 0.2, 1, 5, and 10 µM) for 2 hours.[1] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Src substrate (e.g., phospho-FAK, phospho-paxillin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH or β-actin.
-
In Vitro Kinase Assay Protocol
This is a general protocol for an in vitro kinase assay that can be adapted for testing this compound against Src kinase.
-
Reagents and Buffers:
-
Kinase Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).
-
Recombinant active Src kinase.
-
Peptide substrate for Src (e.g., a poly(Glu, Tyr) peptide).
-
ATP solution.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Src kinase, and the peptide substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of Src for ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
-
Detection of Phosphorylation:
-
The method for detecting substrate phosphorylation will depend on the assay format. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assay: Using a system like ADP-Glo™ that measures ADP production.
-
Fluorescence-based Assay: Using a phosphospecific antibody in a TR-FRET or fluorescence polarization format.
-
ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate captured on a plate.
-
-
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway inhibited by this compound.
Caption: General workflow for Western Blot analysis.
Caption: In vitro kinase assay experimental workflow.
Caption: MTT cell viability assay workflow.
References
Technical Support Center: Optimizing CGP77675 Dosage for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CGP77675 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1] Its primary mechanism of action is to block the phosphorylation of substrates by Src kinases, thereby interfering with downstream signaling pathways that regulate cell proliferation, survival, adhesion, and migration.[2][3]
Q2: What are the typical starting concentrations for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for a dose-response experiment is a wide range of concentrations, for example, from 0.01 µM to 10 µM. The IC50 values for this compound can vary from nanomolar to micromolar ranges depending on the specific Src family kinase member being targeted and the cellular context.[3]
Q3: How can I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage should be determined empirically for each cell line. A standard approach involves performing a dose-response curve using a cell viability assay, such as the MTT or MTS assay. This will help you determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability. It is also crucial to confirm on-target activity by assessing the phosphorylation status of a known Src substrate via Western blotting.
Q4: My cells are not responding to this compound treatment, even at high concentrations. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Low Src expression or activity: Your cell line may not express Src kinases at a high enough level, or the pathway may not be a critical driver of proliferation in that specific cell type.
-
Drug efflux: Some cancer cell lines express multidrug resistance pumps that can actively remove the inhibitor from the cell.
-
Compound instability: Ensure your stock solution of this compound is properly prepared and stored to avoid degradation. While many compounds are stable in DMSO at -20°C, repeated freeze-thaw cycles can be detrimental for some.[4]
-
Assay interference: The compound itself might interfere with the readout of your viability assay.
Q5: I am observing significant cytotoxicity at concentrations where I don't see inhibition of Src phosphorylation. What could be the cause?
A5: This could be due to off-target effects of this compound. While it is a potent Src inhibitor, at higher concentrations, it can inhibit other kinases such as EGFR, KDR, and v-Abl.[3] These off-target effects can lead to cytotoxicity that is independent of Src inhibition. It is important to correlate the cytotoxic effects with the inhibition of the intended target (phospho-Src) to distinguish on-target from off-target toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT Assay)
-
Potential Cause: Interference of this compound with the assay chemistry. Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for viability.[5][6]
-
Troubleshooting Steps:
-
Cell-free control: Run a control plate without cells, but with the same concentrations of this compound and MTT reagent. A color change in the absence of cells indicates direct chemical reduction of MTT by the compound.
-
Background Subtraction: If the compound itself is colored, measure the absorbance of the compound in media alone and subtract this from your experimental values.
-
Alternative Viability Assays: Switch to a viability assay with a different mechanism, such as a luminescent assay that measures ATP levels (e.g., CellTiter-Glo®) or a fluorescent assay that measures membrane integrity.
-
Issue 2: No or Weak Signal for Phospho-Src Inhibition in Western Blot
-
Potential Cause: Suboptimal experimental conditions for phosphoprotein detection.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Optimize Antibody Concentrations: Titrate both your primary anti-phospho-Src and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can increase background. Use Bovine Serum Albumin (BSA) instead.
-
Positive Control: Include a positive control cell line with known high levels of Src activity or a sample treated with a known activator of the Src pathway.
-
Loading Amount: You may need to load a higher amount of total protein (e.g., 30-50 µg) to detect low-abundance phosphoproteins.
-
Issue 3: Unexpected Up-regulation of Downstream Pathways
-
Potential Cause: Feedback loops or activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to observe the kinetics of pathway inhibition and potential reactivation.
-
Broader Pathway Analysis: Use phospho-antibody arrays or phosphoproteomics to get a broader view of the signaling changes induced by this compound. This can help identify compensatory pathways that may be activated upon Src inhibition.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound Against Various Kinases
| Kinase | IC50 (nM) |
| Src (peptide substrate) | 5-20[7][8] |
| Src (autophosphorylation) | 40[7][8] |
| EGFR | 150[3] |
| KDR | 1000[3] |
| v-Abl | 310[3] |
| Lck | 290[3] |
Table 2: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound (µM) | % Cell Viability (MTT Assay) | p-Src/Total Src Ratio (Western Blot) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.01 | 95 | 0.8 |
| 0.1 | 75 | 0.5 |
| 1 | 50 | 0.2 |
| 10 | 20 | 0.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 20 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Src Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
-
Mandatory Visualizations
Caption: Signaling pathway of Src kinase and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationships in troubleshooting this compound experiments.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CGP-77675|234772-64-6|COA [dcchemicals.com]
- 8. axonmedchem.com [axonmedchem.com]
CGP77675 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of CGP77675 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent, orally active inhibitor of the Src family of non-receptor tyrosine kinases, with a primary affinity for c-Src.[1] However, like many kinase inhibitors, it exhibits activity against other kinases, which are considered off-targets. The inhibitory activity of this compound against its primary and key off-targets is summarized in the table below. Understanding this selectivity profile is crucial for interpreting experimental results and minimizing off-target effects.
Q2: How can I minimize off-target effects of this compound in my cell-based assays?
A2: Mitigating off-target effects is critical for ensuring that the observed phenotype is a result of inhibiting the intended target, Src. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits Src phosphorylation without significantly affecting known off-targets. This can be achieved by performing a dose-response experiment and assessing the phosphorylation status of Src (e.g., p-Src Tyr416) and downstream substrates.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Src. If the phenotype is reversed, it provides strong evidence for on-target activity.
-
Use Control Cell Lines: Include control cell lines that do not express the target kinase or express it at very low levels to assess non-specific effects of the compound.
-
Kinome Profiling: For in-depth analysis, consider performing kinome-wide profiling to comprehensively map the kinases inhibited by this compound at the concentrations used in your experiments.
Q3: My Western blot results for phospho-Src are inconsistent after this compound treatment. What could be the issue?
A3: Inconsistent Western blot results for phosphoproteins are a common challenge. Here are several troubleshooting steps:
-
Sample Preparation: Ensure that cell lysates are prepared quickly on ice and that potent phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[2]
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[3]
-
Antibody Specificity: Use a highly specific and validated antibody for the phosphorylated form of Src. Always include a control for the total protein to normalize the phospho-signal.[2][4]
-
Buffer Choice: Avoid using Phosphate-Buffered Saline (PBS) in your wash buffers and antibody dilutions, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use TBST instead.[2]
-
Positive and Negative Controls: Include appropriate positive controls (e.g., cells treated with a known Src activator) and negative controls (e.g., untreated cells or cells treated with a phosphatase) to validate your assay.[2]
Q4: What are the expected downstream effects of Src inhibition by this compound?
A4: Src kinase is a central node in various signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[5] Inhibition of Src by this compound is expected to modulate the phosphorylation and activity of several downstream substrates and pathways, including:
-
FAK and Paxillin: Reduced phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, which are key components of focal adhesions and are involved in cell migration and adhesion.[1]
-
Ras-MAPK Pathway: Attenuation of the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to decreased cell proliferation.[5]
-
PI3K-Akt Pathway: Downregulation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling cascade, promoting apoptosis and inhibiting cell survival.[5]
-
STAT3: Decreased phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which is involved in cell proliferation and survival.[5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target (Src) and known off-target kinases. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target binding.
| Target Kinase | IC50 (nM) | Notes |
| Src | 5 - 20 | Primary Target |
| EGFR | 150 | Off-Target |
| KDR (VEGFR2) | 1000 | Off-Target |
| v-Abl | 310 | Off-Target |
| Lck | 290 | Off-Target |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound by Western Blotting
This protocol describes the steps to assess the on-target activity of this compound by measuring the phosphorylation of Src and its downstream substrate, FAK, in a cell line of interest.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours before treatment, if required, to reduce basal signaling.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 1-2 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), and total FAK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each target.
-
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target activity.
Caption: Troubleshooting logic for inconsistent phospho-protein Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. researchgate.net [researchgate.net]
CGP77675 cytotoxicity in normal cells
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the Src family kinase inhibitor, CGP77675. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research and address common challenges encountered during in-vitro cellular assays.
Quantitative Data Summary: Cytotoxicity of this compound in Normal Cells
While this compound is primarily investigated for its anti-cancer properties, understanding its effect on non-cancerous cells is crucial for evaluating its selectivity and potential for off-target toxicity. Below is a summary of reported IC50 values for this compound against its primary targets and a representative panel of human normal cell lines.
| Target/Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |
| Kinase Targets | ||||
| Src | Tyrosine Kinase | In vitro kinase assay | 0.02 | [1][2] |
| Lck | Tyrosine Kinase | In vitro kinase assay | 0.29 | [1][2] |
| v-Abl | Tyrosine Kinase | In vitro kinase assay | 0.31 | [1][2] |
| EGFR | Tyrosine Kinase | In vitro kinase assay | 0.15 | [1][2] |
| KDR (VEGFR2) | Tyrosine Kinase | In vitro kinase assay | 1.0 | [1][2] |
| Normal Human Cell Lines | ||||
| hFOB 1.19 | Fetal Osteoblastic | Cell Viability (MTT) | > 10 | Hypothetical Data |
| HUVEC | Human Umbilical Vein Endothelial | Cell Viability (MTT) | 8.5 | Hypothetical Data |
| NHDF | Normal Human Dermal Fibroblasts | Cell Viability (MTT) | 12.2 | Hypothetical Data |
| RPTEC | Renal Proximity Tubule Epithelial | Cell Viability (MTT) | > 20 | Hypothetical Data |
| PBMCs | Peripheral Blood Mononuclear | Cell Viability (MTT) | 5.7 | Hypothetical Data |
Note: Hypothetical data is provided for illustrative purposes to guide experimental design and interpretation. Actual IC50 values should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on adherent normal cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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This compound (stock solution in DMSO)
-
Adherent normal cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Normal Cells
| Observation | Potential Cause | Recommended Action |
| High cell death at low this compound concentrations. | Off-target effects: this compound is known to inhibit other kinases besides Src, such as Lck, v-Abl, and EGFR.[1][2] Normal cells may express these kinases at levels that lead to toxicity upon inhibition. | 1. Perform a kinome scan: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a more selective Src inhibitor: Compare the results with a structurally different and more selective Src inhibitor to see if the cytotoxicity is recapitulated. 3. Knockdown of suspected off-targets: Use RNAi to knockdown the expression of suspected off-target kinases and assess if this rescues the cytotoxic phenotype. |
| Cytotoxicity is not correlated with Src expression levels. | Src-independent toxicity: The cytotoxic mechanism may not be related to the inhibition of Src kinase. | 1. Investigate other cellular pathways: Assess markers of apoptosis (e.g., caspase activation), cell cycle arrest, or cellular stress. 2. Evaluate compound purity: Impurities in the this compound compound could be contributing to toxicity. Verify the purity of your compound stock. |
| Inconsistent results between experiments. | Variability in experimental conditions: Differences in cell passage number, seeding density, or reagent quality can affect results. | 1. Standardize protocols: Ensure consistent cell culture practices, including using cells within a defined passage number range. 2. Perform regular quality control: Routinely check the quality and concentration of all reagents. |
Guide 2: No Significant Cytotoxicity Observed at Expected Concentrations
| Observation | Potential Cause | Recommended Action |
| Cell viability remains high even at high this compound concentrations. | Low Src dependence: The chosen normal cell line may not heavily rely on Src signaling for survival. | 1. Confirm Src activity: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of Src and its downstream targets (e.g., FAK, Paxillin) in your cell line.[1] 2. Choose a more sensitive cell line: If your experimental question allows, consider using a normal cell line known to have some reliance on Src signaling. |
| IC50 value is significantly higher than reported values for cancer cells. | Selectivity of this compound: This is an expected outcome, as the inhibitor is designed to be more potent against cancer cells that are often addicted to Src signaling. | This result supports the selectivity of the compound. Ensure your positive controls (sensitive cancer cell lines) show the expected IC50 values to validate the assay. |
| Inactive compound. | Degradation of this compound: Improper storage or handling can lead to compound degradation. | 1. Use fresh stock: Prepare fresh dilutions from a new stock of this compound. 2. Verify storage conditions: Ensure the compound is stored as recommended by the manufacturer (typically at -20°C or -80°C). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins involved in cell proliferation, survival, migration, and adhesion.[3]
Q2: I am observing significant cytotoxicity in my normal cell line. How can I be sure it's an on-target effect related to Src inhibition?
A2: To confirm on-target activity, you should perform a rescue experiment. This can be done by overexpressing a drug-resistant mutant of Src in your normal cells. If the cytotoxicity is on-target, the cells expressing the resistant mutant should be less sensitive to this compound treatment. Additionally, you can use siRNA to knockdown Src and observe if it phenocopies the effect of the inhibitor.
Q3: What are the key downstream signaling pathways affected by this compound that could contribute to cytotoxicity?
A3: By inhibiting Src, this compound can impact several critical signaling pathways. The most prominent include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell survival and proliferation.[3] Disruption of these pathways can lead to cell cycle arrest and apoptosis.
Q4: At what concentration should I use this compound to minimize off-target effects in my normal cell experiments?
A4: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. As a starting point, use concentrations around the reported IC50 for Src (approximately 20 nM) and titrate up.[1][2] It is recommended to work at the lowest concentration that gives a clear on-target effect (i.e., inhibition of Src phosphorylation) to minimize the likelihood of engaging off-target kinases, which typically have higher IC50 values.
Q5: Can the vehicle (DMSO) used to dissolve this compound cause cytotoxicity?
A5: Yes, high concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control in your experiments where cells are treated with the same concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
References
preventing CGP77675 precipitation in media
Welcome to the technical support center for CGP77675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of Src family kinases (SFKs).[1][2][3][4] Its primary mechanism of action is to block the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][2][3][4] By inhibiting Src kinases, this compound can modulate various cellular processes, making it a valuable tool in cancer research and studies of bone metabolism.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and 0.1N aqueous HCl.[2] For cell culture experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, generally below 0.5%, with many protocols recommending 0.1% or lower.[1] The optimal concentration may be cell-line specific.
Q4: How should I store this compound stock solutions?
A4: Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the inhibitor. The following guide addresses common causes of precipitation and provides solutions.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to media. | High Final Concentration: The concentration of this compound exceeds its solubility limit in the cell culture medium. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media. |
| Improper Mixing: The concentrated stock solution is not dispersed quickly enough in the media, leading to localized high concentrations and precipitation. | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and thorough mixing. | |
| Temperature Shock: Adding a cold stock solution to warm media can cause the compound to precipitate. | Allow the this compound stock solution aliquot to warm to room temperature before adding it to the pre-warmed (37°C) cell culture media. | |
| Precipitate forms over time in the incubator. | pH Shift: The CO2 environment in an incubator can lower the pH of the media, potentially affecting the solubility of this compound. | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for additional pH stability. |
| Interaction with Media Components: this compound may interact with components in the media, such as serum proteins or salts, leading to precipitation over time. | Test the stability of this compound in your specific cell culture medium (with and without serum) over the duration of your experiment. If precipitation occurs, consider using a serum-free medium or a different media formulation. | |
| Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium at 37°C for extended periods. | Prepare fresh dilutions of this compound in media for each experiment and minimize the time the compound is in solution before being added to the cells. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution and allow it to equilibrate to room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of media).
-
Immediately after adding the stock solution to the media, vortex gently to ensure thorough mixing.
-
Quantitative Solubility Data (Hypothetical)
The following table provides hypothetical solubility data for this compound in common cell culture media to illustrate the importance of media composition. Actual solubility should be determined empirically.
| Medium | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 50 |
| DMEM | Serum-Free | 25 |
| RPMI-1640 | 10% FBS | 40 |
| RPMI-1640 | Serum-Free | 20 |
Visualizations
Signaling Pathway of Src Inhibition by this compound
Caption: Inhibition of the Src signaling pathway by this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
CGP77675 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CGP77675 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper storage temperature or solvent evaporation. | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) in a tightly sealed vial. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent water condensation. If precipitation is observed, gentle warming and vortexing may help redissolve the compound. However, for critical experiments, it is advisable to prepare a fresh stock solution. |
| Inconsistent experimental results | Degradation of this compound in working solution or multiple freeze-thaw cycles of the stock solution. | It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[1][2] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes after preparation. |
| Low or no observable inhibitory activity | Incorrect solvent or pH for the experimental setup. This compound is soluble in DMSO and 0.1N HCl (aq).[3] The pH of your experimental buffer can influence compound stability and activity. | Verify that the solvent used is compatible with your experimental system and that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Ensure the pH of your assay buffer is within a stable range for the compound. |
| Difficulty dissolving the solid compound | The compound may require specific conditions for complete dissolution. | For preparing stock solutions in DMSO, a concentration of 10 mg/mL is achievable.[4] If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is also soluble in 0.1N HCl (aq).[3]
Q2: What are the optimal storage conditions and stability for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is crucial to store the solutions in tightly sealed vials to prevent moisture absorption and solvent evaporation.[2] To maintain stability, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2]
Storage Stability of this compound in DMSO
| Storage Temperature | Duration |
|---|---|
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1][2] |
Q3: How should I handle this compound solutions before use?
A3: Before opening a vial of a frozen stock solution, it is recommended to let it equilibrate to room temperature for at least one hour.[2] This minimizes the condensation of atmospheric moisture into the solution, which can affect compound stability.[5]
Q4: Can I reuse a working solution of this compound?
A4: It is generally not recommended to reuse working solutions. For optimal and reproducible results, you should prepare fresh working solutions from your stock solution on the day of the experiment.[1][2]
Q5: What is the known mechanism of action for this compound?
A5: this compound is a potent inhibitor of Src family kinases (SFKs).[3][6] It functions by inhibiting the phosphorylation of peptide substrates and the autophosphorylation of Src.[2][3][4] This inhibition of Src kinase activity disrupts downstream signaling pathways involved in processes like cell growth, proliferation, and bone resorption.[4][6]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound solid (Molecular Weight: 443.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Stock Solution Preparation (10 mM):
-
Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.435 mg of this compound.
-
Carefully weigh the required amount of solid this compound and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the buffer.
-
Mix the working solution thoroughly by gentle vortexing or pipetting before adding it to your experimental setup.
-
Visualizations
Signaling Pathway of Src Inhibition by this compound
References
Technical Support Center: Interpreting Unexpected Results with CGP77675
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results when using the Src family kinase inhibitor, CGP77675. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided. Visual aids in the form of signaling pathways and experimental workflow diagrams are included to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: My cells show a phenotype that is inconsistent with Src inhibition after this compound treatment. What could be the cause?
A1: While this compound is a potent Src family kinase inhibitor, it also exhibits off-target activity against other kinases, which could lead to unexpected phenotypes.[1][2] Known off-targets include EGFR, KDR, v-Abl, and Lck.[1][2] Depending on your cell type and the specific signaling pathways active, inhibition of these other kinases could produce effects that are independent of or even counterintuitive to Src inhibition. It is also possible that at certain concentrations or in specific cellular contexts, kinase inhibitors can paradoxically activate their target pathways.[3][4][5] We recommend performing a dose-response experiment and validating the inhibition of Src and key downstream effectors like FAK and paxillin phosphorylation.[1][2]
A2: Yes, this is a plausible outcome. Src family kinases are crucial regulators of the cytoskeleton, cell adhesion, and migration.[6] Inhibition of Src can therefore lead to significant alterations in cell shape and attachment to the extracellular matrix. However, the effects can be complex and cell-type dependent. For instance, while Src inhibition is generally expected to impair adhesion and spreading, compensatory mechanisms or off-target effects could lead to different observations. Additionally, some studies suggest that Src can induce morphological changes independent of its effects on proliferation.
Q3: Can this compound treatment induce autophagy in my cells?
A3: The induction of autophagy by tyrosine kinase inhibitors is a known phenomenon.[7] This is often a cellular stress response to the inhibition of key survival signaling pathways. While direct studies on this compound-induced autophagy are not widely reported, it is a possibility that should be considered, especially if you observe the formation of vesicular structures in the cytoplasm or changes in the levels of autophagy markers like LC3-II.
Q4: I am seeing inconsistent results in my cell viability assays with this compound. What could be the issue?
A4: Inconsistent results in cell viability assays can arise from several factors.[8][9] It is crucial to ensure consistent cell seeding density and health. The solvent used to dissolve this compound (typically DMSO) should be tested for toxicity at the final concentration used in your experiments. Additionally, the stability of the compound in your culture medium over the course of the experiment should be considered. We recommend preparing fresh dilutions for each experiment and running appropriate vehicle controls.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) | Reference |
| Src (peptide substrate) | 5-20 | [10][11] |
| Src (autophosphorylation) | 40 | [10][11] |
| EGFR | 40 | [1][2] |
| KDR | 20 | [1][2] |
| v-Abl | 150 | [1][2] |
| Lck | 1000 | [1][2] |
Table 2: Cellular Effects of this compound
| Cell Line/System | Effect | IC₅₀ (µM) | Reference |
| Rat fetal long bone cultures | Inhibition of PTH-induced bone resorption | 0.8 | [1][2] |
| IC8.1 cells (Src overexpressing) | Inhibition of Fak phosphorylation | 0.2 | [1][2] |
| IC8.1 cells (Src overexpressing) | Inhibition of paxillin phosphorylation | 0.5 | [1][2] |
| IC8.1 cells (Src overexpressing) | Inhibition of Src phosphorylation | 5.7 | [1][2] |
Experimental Protocols
Western Blot for Phosphorylated Src and Downstream Targets
This protocol is designed to assess the phosphorylation status of Src (e.g., at Tyr416 for activation) and its downstream substrates like FAK and paxillin following treatment with this compound.
1. Cell Lysis:
-
Grow cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-12% gradient SDS-PAGE gel.[12]
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src, anti-phospho-FAK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of the small GTP-binding protein Rho by cell adhesion and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting autophagy potentiates tyrosine kinase inhibitor–induced cell death in Philadelphia chromosome–positive cells, including primary CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control Treatments by Target | Cell Signaling Technology [cellsignal.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medkoo.com [medkoo.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: In Vivo Use of CGP77675
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the in vivo use of CGP77675, a potent Src family kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Src family kinases (SFKs). It exerts its effects by blocking the phosphorylation of peptide substrates and the autophosphorylation of Src. This inhibition of Src kinase activity can modulate various cellular processes, including cell growth, proliferation, and bone resorption. In preclinical studies, this compound has been shown to influence osteoclast survival both in vitro and in vivo.[1]
Q2: What are the known in vivo toxicities of this compound?
Publicly available, detailed in vivo toxicology data specifically for this compound is limited. However, information on related Src inhibitors and general tyrosine kinase inhibitors (TKIs) can provide insights into a potential toxicity profile.
A successor to this compound, the Src kinase inhibitor NVP-AAK-980, was evaluated in a two-month study in young female rats. At a dose of 25 mg/kg/day administered orally, no significant effects were observed on body weight, organ weights, blood cell counts, or clinical chemistry parameters.[2] This suggests a potentially favorable safety profile for this class of compounds at therapeutic doses.
Clinical studies with other Src inhibitors for metastatic bone disease have not reported serious adverse effects, though optimal and safe dosing in combination with other agents is still under investigation.[1] The Src inhibitor saracatinib has been reported to be generally mild and well-tolerated in human clinical trials.[3]
Q3: What are the common adverse effects associated with Src family kinase inhibitors?
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.
-
Dermatological reactions: Rash and hand-foot syndrome.
-
Cardiovascular effects: Hypertension and potential for QTc prolongation.
-
Hematological effects: Myelosuppression (anemia, neutropenia, thrombocytopenia).
-
Hepatic effects: Elevated liver enzymes.
It is crucial to monitor for these potential side effects during in vivo studies with this compound.
Troubleshooting Guide
This guide provides practical advice for managing common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity or Severe Weight Loss | - Dose is too high.- Formulation issue leading to poor bioavailability or acute toxicity.- Off-target effects. | - Re-evaluate Dose: Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and escalate gradually.- Optimize Formulation: Ensure the formulation is appropriate for the route of administration and provides consistent drug delivery. Consider alternative vehicles or solubilizing agents.- Monitor Vital Signs: Implement regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress. |
| Inconsistent Efficacy or High Variability in Response | - Improper formulation or administration.- Instability of the compound in the formulation.- Insufficient dose or exposure. | - Verify Formulation: Confirm the stability and homogeneity of the this compound formulation. Prepare fresh solutions for each experiment if stability is a concern.- Refine Administration Technique: Ensure accurate and consistent dosing for all animals.- Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to correlate dose with plasma exposure levels. |
| Observed Adverse Effects (e.g., skin rash, diarrhea) | - On-target or off-target toxicity of this compound. | - Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing adverse effects.- Supportive Care: Provide appropriate supportive care for the observed symptoms (e.g., topical treatments for skin irritation, dietary modifications for diarrhea).- Fractionated Dosing: Consider splitting the daily dose into two or more administrations to reduce peak plasma concentrations. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Methodology:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Establish multiple dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group). The dose range should be selected based on available in vitro IC50 data and any preliminary in vivo data.
-
Administration: Administer this compound or vehicle via the intended route of administration (e.g., oral gavage).
-
Monitoring: Monitor animals daily for a minimum of 7-14 days for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
Body weight changes.
-
Food and water consumption.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce signs of life-threatening toxicity, and results in no more than a 10-15% reduction in body weight.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts relevant to the in vivo use of this compound.
References
- 1. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CGP77675 Inhibition of Src: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a kinase inhibitor's efficacy and specificity is paramount. This guide provides an objective comparison of CGP77675, a potent Src family kinase inhibitor, with other common alternatives. We present supporting experimental data, detailed protocols for validation, and visual diagrams of key pathways and workflows to ensure a comprehensive understanding of its performance.
This compound: Mechanism of Action and Potency
This compound is an orally active and potent inhibitor of Src family kinases (SFKs).[1] The primary mechanism of action for Src inhibitors like this compound involves binding to the ATP-binding site of the kinase domain.[2] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[2]
In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified Src with IC50 values ranging from 5-20 nM and 40 nM, respectively.[1][3] This demonstrates its high potency against its primary target.
Comparative Analysis of Src Inhibitors
While this compound is a potent Src inhibitor, it is essential to compare its performance against other commonly used alternatives. The choice of inhibitor can depend on the specific research question, the required selectivity, and the cellular context.
| Inhibitor | Target Kinases | IC50 (Src) | Key Characteristics |
| This compound | Src , EGFR, KDR, v-Abl, Lck | 5-40 nM | Orally active, potent Src inhibitor. Also shows activity against other kinases at higher concentrations.[1] |
| Dasatinib (BMS-354825) | Src , BCR-ABL, c-Kit, PDGFR | ~0.5-3 nM | A multi-targeted inhibitor, FDA-approved for certain leukemias. Potent inhibitor of osteoclast formation.[4][5] |
| Saracatinib (AZD0530) | Src , Abl | ~2.7 nM | Highly selective for Src family kinases. Has been investigated in clinical trials for various cancers.[4] |
| PP1 / PP2 | Src family kinases (Lck, Fyn), PDGFR | ~2-5 nM | Pyrazolopyrimidine compounds, commonly used as tool compounds in research to study Src signaling.[4] |
| SU6656 | Src family kinases, PDGFR, Kit | ~20-280 nM | An indolinone-based inhibitor, selective for Src family kinases over some other receptor tyrosine kinases.[4] |
| NVP-AAK-980 | Src | ~3.3 nM (human) | Structurally distinct from this compound with high selectivity for Src over EGFR and PDGF receptor kinases.[6] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Validating Src Inhibition: Key Experiments and Protocols
To validate the inhibitory activity of this compound on Src, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Src kinase. A common method involves measuring the phosphorylation of a generic substrate like Poly(Glu,Tyr).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
A Comparative Analysis of CGP77675 and Dasatinib in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Src family kinase (SFK) inhibitors, CGP77675 and dasatinib, and their effects on cancer cells. While both compounds target key signaling pathways implicated in cancer progression, they exhibit distinct inhibitory profiles and have been investigated in different contexts. This document summarizes their mechanisms of action, presents available quantitative data from various studies, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction
This compound is a potent and selective inhibitor of Src family kinases. Its activity has been primarily characterized in the context of bone resorption and its potential anticancer properties.
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its broader inhibitory spectrum, which includes BCR-ABL, c-KIT, PDGFR, and EphA2, has led to its investigation in a wide range of solid tumors.[1][2]
Mechanism of Action and Target Profile
Both this compound and dasatinib exert their effects by inhibiting the phosphorylation of downstream substrates, thereby interfering with signaling pathways that control cell proliferation, survival, adhesion, and migration.
This compound
This compound is an orally active and potent inhibitor of Src family kinases. It inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified Src. It also shows inhibitory activity against other kinases such as EGFR, KDR, v-Abl, and Lck.
Dasatinib
Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor with a broader target profile than this compound.[3] At low nanomolar concentrations, it inhibits not only the Src family kinases (Src, Lck, Yes, Fyn) but also BCR-ABL, c-KIT, EPHA2, and PDGFRβ.[1] This multi-targeted nature allows it to overcome resistance mechanisms seen with more selective inhibitors like imatinib.[4] Dasatinib has been shown to block the kinase activities of Lyn and Src in human prostate cancer cells at low nanomolar concentrations.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and dasatinib from various studies. It is important to note that these values were not obtained from head-to-head comparative studies and should be interpreted with caution.
Table 1: Inhibitory Activity (IC50) of this compound against Various Kinases
| Target Kinase | IC50 |
| Src (peptide substrate phosphorylation) | 5-20 nM |
| Src (autophosphorylation) | 40 nM |
| EGFR | 150 nM |
| KDR | 1000 nM |
| v-Abl | 310 nM |
| Lck | 290 nM |
Table 2: Inhibitory Activity (IC50) of Dasatinib against Various Kinases
| Target Kinase | IC50 |
| Src | 0.5 nM |
| Abl | <1.0 nM |
| Lck | 0.4 nM |
| Yes | 0.5 nM |
| c-KIT | 5.0 nM |
Table 3: Growth Inhibition (GI50) of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| Mo7e-KitD816H | Myeloid Leukemia | 5 nM |
| Ba/F3-Flt3ITD | Myeloid Leukemia | 3 µM |
| HT144 | Melanoma | Resistant |
| Lox-IMVI | Melanoma | Sensitive |
| Malme-3M | Melanoma | Sensitive |
| HCT 116 | Colon Carcinoma | 0.14 µM |
| MCF7 | Breast Carcinoma | 0.67 µM |
| H460 | Non-small cell lung carcinoma | 9.0 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and dasatinib.
Caption: Signaling pathways targeted by this compound and dasatinib.
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting the provided data. Below are generalized protocols based on the types of experiments commonly cited in the literature for these inhibitors.
Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or dasatinib for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Cells treated with the inhibitors or a vehicle control are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Src, total Src, p-FAK, total FAK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Caption: A generalized experimental workflow for studying kinase inhibitors.
Summary and Conclusion
Both this compound and dasatinib are potent inhibitors of Src family kinases with demonstrated activity in cancer cells. Dasatinib's multi-targeted nature provides a broader spectrum of action, which has led to its clinical approval and investigation in a wider variety of cancers. In contrast, this compound appears to be more selective for Src family kinases.
The provided data, while not from direct comparative studies, suggests that dasatinib is a highly potent inhibitor of Src and other key oncogenic kinases. The choice between these inhibitors for research or therapeutic development would depend on the specific cancer type, the underlying molecular drivers, and the desired level of target selectivity. Further head-to-head studies are necessary to definitively compare the efficacy and off-target effects of this compound and dasatinib in various cancer models.
References
- 1. Dasatinib: an anti-tumour agent via Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 4. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Kinase Inhibitors: CGP77675 vs. Saracatinib
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the numerous kinase inhibitors developed, CGP77675 and Saracatinib (AZD0530) have garnered attention for their potent activity against the Src family of non-receptor tyrosine kinases, which play pivotal roles in cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of the efficacy, mechanism of action, and experimental data supporting the use of this compound and Saracatinib for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
Both this compound and Saracatinib are potent inhibitors of Src family kinases (SFKs), albeit with differing selectivity profiles and downstream effects.
This compound is a highly potent and selective inhibitor of Src family kinases.[1][2] It exerts its effects by targeting the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways involved in cell growth and bone metabolism.[3]
Saracatinib (AZD0530) is a dual kinase inhibitor, targeting both Src and Bcr-Abl tyrosine kinases.[4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Src and other related kinases, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[6] This leads to the downstream inhibition of several oncogenic signaling pathways, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways, which are crucial for tumor cell proliferation, invasion, and survival.[7][8]
Comparative Efficacy: A Look at the Data
While direct head-to-head comparative studies under identical experimental conditions are limited, the available data from various independent studies provide insights into the relative potency and selectivity of this compound and Saracatinib.
In Vitro Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against a panel of kinases. It is crucial to note that these values are derived from different studies and experimental setups, which may affect direct comparability.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Src (peptide substrate) | 5-20 | [1] |
| Src (autophosphorylation) | 40 | [1] |
| EGFR | 40 | [1] |
| KDR (VEGFR2) | 20 | [1] |
| v-Abl | 150 | [1] |
| Lck | 1000 | [1] |
Table 2: Kinase Inhibitory Profile of Saracatinib
| Kinase | IC50 (nM) | Reference |
| Src | 2.7 | [3] |
| c-Yes | 4-10 | [6] |
| Fyn | 4-10 | [6] |
| Lyn | 4-10 | [6] |
| Blk | 4-10 | [6] |
| Fgr | 4-10 | [6] |
| Lck | 4-10 | [6] |
| Abl | <20 | [9] |
| ALK2 | 6.7 | [10] |
Experimental Protocols
To provide a framework for the direct comparison of these inhibitors, a generalized experimental protocol for an in vitro kinase assay is detailed below.
In Vitro Kinase Inhibition Assay
Objective: To determine and compare the IC50 values of this compound and Saracatinib against a specific protein kinase (e.g., c-Src).
Materials:
-
Recombinant human c-Src kinase (purified)
-
Specific peptide substrate for c-Src
-
This compound and Saracatinib (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and Saracatinib in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the diluted inhibitor (or DMSO for control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and Saracatinib.
References
- 1. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Src family kinase (SFK) inhibitor CGP77675 with other prominent Src inhibitors: Dasatinib, Saracatinib, and Bosutinib. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to Src Family Kinases and Their Inhibition
Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. Src inhibitors are a class of targeted therapies that function by binding to the ATP-binding site of Src kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other selected Src inhibitors against Src and other kinases. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | Src (peptide substrate) | 5-20 | EGFR (40), KDR (20), v-Abl (150), Lck (1000) |
| Src (autophosphorylation) | 40 | ||
| Dasatinib | Src | 0.8 | Abl (<1), c-Kit (79) |
| Saracatinib (AZD0530) | Src | 2.7 | c-Yes (4), Fyn (4-10), Lyn (4-10), Blk (4-10), Fgr (4-10), Lck (4-10), v-Abl (30), EGFR (66), c-Kit (200) |
| Bosutinib (SKI-606) | Src | 1.2 | Abl (1) |
Kinase Selectivity Profiles
A critical aspect of a kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases. Broader kinase inhibition can lead to off-target effects.
This compound has been described as a potent and selective Src family kinase inhibitor.[1][2] Available data indicates that it also inhibits other tyrosine kinases such as EGFR, KDR, and v-Abl at higher concentrations.[3]
Dasatinib is a multi-targeted inhibitor, potently inhibiting both Src and Abl kinases, as well as c-Kit.[4]
Saracatinib demonstrates high potency against several Src family members including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck, with less activity against Abl and EGFR.[1][3][4][5]
Bosutinib is a dual inhibitor of Src and Abl kinases.[6][7]
Signaling Pathway Context
The following diagram illustrates a simplified Src signaling pathway, highlighting the central role of Src in relaying signals from cell surface receptors to downstream effectors that control key cellular functions.
Caption: Simplified Src signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize Src inhibitors.
In Vitro Biochemical Src Kinase Assay
This assay measures the ability of a compound to inhibit the phosphotransferase activity of purified Src kinase.
Workflow Diagram:
Caption: In vitro Src kinase assay workflow.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2):
-
Purified active Src kinase (2-20 units/reaction).
-
A specific peptide substrate for Src (e.g., poly(Glu,Tyr) 4:1 or a custom peptide) at a final concentration of 0.5 mg/mL.[8]
-
The test inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[8] For radiometric assays, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes with agitation.[9]
-
Reaction Termination and Detection:
-
Radiometric Method: Stop the reaction by adding 40% trichloroacetic acid (TCA).[9] Spot the mixture onto P81 phosphocellulose paper. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[9] Quantify the incorporated radioactivity using a scintillation counter.[9]
-
Luminescence-Based Method (e.g., ADP-Glo™): After the kinase reaction, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10] Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.[10] Measure the luminescence using a plate reader. The light output is proportional to the kinase activity.[10]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Src Phosphorylation Assay
This assay measures the ability of a compound to inhibit Src autophosphorylation in a cellular context.
Workflow Diagram:
Caption: Cell-based Src phosphorylation assay workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells known to have active Src signaling (e.g., mouse embryonic fibroblasts transfected to express full-length Src protein) in a 96-well plate and culture overnight.[11]
-
Treat the cells with various concentrations of the Src inhibitor or vehicle control for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Detection of Phosphorylated Src:
-
ELISA-Based Method:
-
Use a solid-phase ELISA kit.[11] The wells are typically coated with a capture antibody specific for total Src.
-
Add the cell lysates to the wells.
-
After washing, add a detection antibody that specifically recognizes the phosphorylated form of Src at the autophosphorylation site (e.g., Tyr419).[11]
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a substrate to generate a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader. Normalize the phospho-Src signal to the total Src content.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phospho-Src (Tyr419).
-
Subsequently, strip the membrane and re-probe with an antibody for total Src to ensure equal protein loading.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
-
-
-
Data Analysis: Calculate the percentage of inhibition of Src phosphorylation for each inhibitor concentration relative to the vehicle-treated cells. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of Src family kinases. When compared to other well-established Src inhibitors like Dasatinib, Saracatinib, and Bosutinib, it exhibits a distinct selectivity profile. The choice of inhibitor will depend on the specific requirements of the research, such as the need for a highly selective Src inhibitor versus a multi-targeted kinase inhibitor. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of these and other Src inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Selectivity Profile of Kinase Inhibitors: CGP77675 and Alternatives for Spleen Tyrosine Kinase (SYK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor CGP77675 and prominent inhibitors of Spleen Tyrosine Kinase (SYK). While the topic of interest is the selectivity of this compound in the context of SYK inhibition, it is crucial to clarify at the outset that this compound is primarily and potently a Src family kinase inhibitor , not a SYK inhibitor. This guide will first present the established selectivity profile of this compound against its true targets and then offer a comprehensive comparison of well-characterized, potent SYK inhibitors—Fostamatinib (R406), Entospletinib, and BAY 61-3606—to address the underlying interest in SYK-targeted compounds.
Part 1: Selectivity Profile of this compound - A Src Family Kinase Inhibitor
This compound is an orally active and potent small molecule inhibitor targeting Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play critical roles in various cellular signaling pathways, including cell proliferation, differentiation, motility, and survival. The inhibitory activity of this compound is most potent against c-Src, with significant activity against other kinases as detailed in the table below.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Reference |
| c-Src | 5 - 20 | |
| c-Src (autophosphorylation) | 40 | |
| Lck | 290 | |
| v-Abl | 310 | |
| KDR (VEGFR2) | 1000 | |
| EGFR | 150 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in vitro. Data is compiled from multiple sources and variations may arise from different assay conditions.
Experimental Protocol: c-Src Kinase Inhibition Assay (Representative)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against c-Src kinase, similar to the assays used to characterize this compound.
Objective: To measure the IC₅₀ value of an inhibitor against purified c-Src kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the kinase. The amount of incorporated radioactivity, which corresponds to kinase activity, is quantified in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified, active c-Src enzyme
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation counter and cocktail
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate peptide (to a final concentration of ~150 µM), and the purified c-Src enzyme (2-20 units/assay).
-
Initiation of Reaction: Add the diluted inhibitor or vehicle control to the respective tubes. Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The peptide substrate binds to the paper, while unincorporated ATP does not.
-
Washing: Wash the P81 papers extensively (e.g., 5 times for 5 minutes each) in 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP, followed by a final wash in acetone.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Part 2: Comparative Selectivity Profiles of SYK Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in immune cell activation has made it a key therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies.[1] The selectivity of a SYK inhibitor is paramount, as off-target effects can lead to undesirable side effects. This section compares the selectivity of three prominent SYK inhibitors.
SYK Signaling Pathway
The diagram below illustrates a simplified canonical SYK signaling pathway, initiated by B-cell receptor (BCR) engagement. Activation begins when a Src family kinase (e.g., LYN) phosphorylates the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the CD79a/b subunits of the BCR. This creates a docking site for SYK, which is then activated through phosphorylation. Activated SYK proceeds to phosphorylate downstream adaptors and enzymes, such as BLNK and PLCγ2, leading to calcium mobilization and the activation of transcription factors that drive immune responses.
References
On-Target Activity of CGP77675: A Comparative Analysis with Alternative Src Family Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target activity of CGP77675 with other prominent Src family kinase (SFK) inhibitors: Dasatinib, Saracatinib (AZD0530), and Bosutinib (SKI-606). The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound is a potent, orally active inhibitor of Src family kinases.[1] Its on-target activity is primarily characterized by its ability to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified Src. This guide delves into a direct comparison of its inhibitory profile against that of other well-established SFK inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against Src and a panel of other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | c-Src (nM) | Lck (nM) | c-YES (nM) | Fyn (nM) | Lyn (nM) | Blk (nM) | Fgr (nM) | v-Abl (nM) | EGFR (nM) |
| This compound | 5-20[2] | 290[2] | - | - | - | - | - | 150[2] | 40[2] |
| Dasatinib | 0.8[3] | - | - | - | - | - | - | <1[3] | - |
| Saracatinib (AZD0530) | 2.7[4][5] | <4[4] | 4[4] | 4-10[4] | 5[4] | 4-10[4] | 4-10[4] | 30[6] | 66[6] |
| Bosutinib (SKI-606) | 1.2[7][8] | - | - | - | - | - | - | 1[9] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the on-target activity of Src kinase inhibitors.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a Src substrate by the purified Src kinase.
Materials:
-
Purified recombinant Src kinase
-
Src-specific peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well microtiter plates coated with the substrate peptide
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the Src substrate peptide and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Kinase Reaction: Add purified Src kinase to each well, followed by the addition of ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Wash the wells to remove unbound reagents. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells again and add the TMB substrate. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This method assesses the inhibitor's ability to block Src-mediated phosphorylation of its downstream substrates within a cellular context.
Materials:
-
Cultured cells known to have active Src signaling (e.g., cancer cell lines)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated Src (p-Src Tyr416) and a downstream substrate (e.g., phosphorylated FAK or Paxillin)
-
Primary antibody against total Src and the total downstream substrate (for loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Test compounds
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a set period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in intracellular signaling pathways, which are targeted by inhibitors like this compound.
Caption: Simplified Src signaling pathway and the point of inhibition by this compound and its alternatives.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing kinase inhibitors.
Caption: General experimental workflow for the screening and validation of kinase inhibitors.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of the Src Family Kinase Inhibitors: CGP77675 vs. SU6656
In the landscape of cancer research and drug discovery, Src family kinases (SFKs) have emerged as critical therapeutic targets. These non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent hallmark of many human cancers, driving the development of small molecule inhibitors. This guide presents a detailed in vitro comparison of two widely utilized Src inhibitors, CGP77675 and SU6656, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective biochemical potencies and cellular activities.
Mechanism of Action
Both this compound and SU6656 are ATP-competitive inhibitors, meaning they exert their effects by binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues of substrate proteins, thereby blocking the downstream signaling cascades orchestrated by Src family kinases.
Quantitative Comparison of Inhibitor Potency
The in vitro inhibitory potency of this compound and SU6656 against a panel of kinases is summarized below. It is important to note that the following IC50 values have been compiled from various sources and may not have been determined under identical experimental conditions. Therefore, a direct comparison should be made with caution.
| Kinase Target | This compound IC50 (nM) | SU6656 IC50 (nM) |
| Src Family Kinases | ||
| Src | 5 - 20[1][2] | 280[3] |
| Lck | 290[1][2] | Not Reported |
| Fyn | Not Reported | 170[3] |
| Yes | Not Reported | 20[3] |
| Lyn | Not Reported | 130[3] |
| Other Kinases | ||
| EGFR | 150[2] | >10,000 |
| KDR (VEGFR2) | 1000[2] | Not Reported |
| v-Abl | 310[2] | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for comparing these inhibitors, the following diagrams are provided.
References
A Head-to-Head Comparison of CGP77675 and PP2 for Src Kinase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, selecting the optimal tool for interrogating Src family kinase (SFK) signaling is paramount. This guide provides an objective, data-driven comparison of two widely used Src inhibitors: CGP77675 and PP2. By examining their potency, selectivity, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At a Glance: this compound vs. PP2
Both this compound and PP2 are potent, ATP-competitive inhibitors of Src family kinases. They have been instrumental in elucidating the multifaceted roles of SFKs in cellular processes ranging from proliferation and migration to survival and differentiation. While both compounds effectively inhibit Src kinase activity, they exhibit distinct profiles in terms of potency against different SFK members and their off-target effects on other kinases.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and PP2 against Src and other relevant kinases, compiled from various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific kinase assay format used.
| Kinase | This compound IC50 | PP2 IC50 |
| Src Family Kinases | ||
| c-Src | 5-20 nM (peptide substrate), 40 nM (autophosphorylation)[1] | ~100 nM[2] |
| Lck | 290 nM[1] | 4 nM[2] |
| Fyn | - | 5 nM[2] |
| Hck | - | 5 nM[2] |
| Other Kinases | ||
| EGFR | 150 nM[1] | 480 nM[2] |
| KDR (VEGFR2) | 1000 nM[1] | - |
| v-Abl | 310 nM[1] | - |
| ZAP-70 | - | >100 µM[2] |
| JAK2 | - | >50 µM[2] |
From the data presented, this compound appears to be a more potent inhibitor of c-Src autophosphorylation compared to PP2. Conversely, PP2 demonstrates higher potency against other Src family members like Lck and Fyn. Both inhibitors show some activity against EGFR, with this compound being more potent in this regard. The broader selectivity profile of each inhibitor should be a key consideration in experimental design to avoid misinterpretation of results due to off-target effects.
Mechanism of Action and Cellular Effects
Both this compound and PP2 function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrate proteins. Inhibition of Src kinase activity by these compounds can have profound effects on downstream signaling pathways that regulate critical cellular functions.
PP2 has been shown to suppress cell viability, migration, and invasion, and to promote apoptosis by modulating the PI3K/Akt signaling pathway[3]. In some cancer cell lines, PP2 treatment leads to a decrease in the phosphorylation of PI3K and Akt[3].
This compound also potently inhibits the tyrosine phosphorylation of Src substrates such as Fak and paxillin in cellular assays[1]. Its effects on downstream signaling pathways are less extensively documented in direct comparison to PP2, but as a potent Src inhibitor, it is expected to impact similar pathways, including the Ras/MAPK and PI3K/Akt cascades, which are known to be regulated by Src.
Experimental Protocols
To facilitate the direct comparison of this compound and PP2 in a laboratory setting, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase enzyme.
Materials:
-
Purified recombinant Src kinase
-
Src-specific peptide substrate (e.g., cdc2-Y15)
-
This compound and PP2 stock solutions (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and PP2 in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified Src kinase and the peptide substrate to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Src to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot Analysis of Src Phosphorylation in Cells
This protocol allows for the assessment of the inhibitors' ability to block Src activation in a cellular context.
Materials:
-
Cell line with active Src signaling (e.g., A549, PC-3)
-
This compound and PP2 stock solutions (in DMSO)
-
Cell culture medium and serum
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, PP2, or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to confirm equal protein loading.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified Src signaling pathway and points of inhibition by this compound and PP2.
Caption: A typical experimental workflow for comparing Src kinase inhibitors.
Conclusion
Both this compound and PP2 are valuable chemical tools for the investigation of Src family kinase signaling. The choice between these two inhibitors should be guided by the specific research question and the expression profile of SFKs in the experimental system.
-
This compound may be the preferred inhibitor for studies specifically targeting c-Src, given its higher potency in autophosphorylation assays. However, its activity against other kinases like EGFR should be considered.
-
PP2 offers potent inhibition of a broader range of Src family members, particularly Lck and Fyn, which may be advantageous when targeting multiple SFKs is desired. Its lower potency against c-Src compared to this compound and its own set of off-target activities must be taken into account.
Ultimately, a thorough understanding of the data presented in this guide, coupled with careful experimental design including the use of appropriate controls and multiple validation methods, will enable researchers to confidently select and interpret their findings when using either this compound or PP2 for Src inhibition studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CGP77675 Efficacy in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of CGP77675, a potent Src family kinase inhibitor. The performance of this compound is evaluated against other well-established Src inhibitors in the context of cancer research, and in combination with other small molecules for the maintenance of embryonic stem cell pluripotency. This document synthesizes experimental data from multiple sources to offer a clear and objective comparison.
I. Comparative Efficacy of Src Family Kinase Inhibitors in Cancer
This compound is a potent inhibitor of Src family kinases, which are crucial regulators of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Src signaling is implicated in the progression of numerous cancers, making it a key therapeutic target. This section compares the in vitro potency of this compound with other notable Src inhibitors: dasatinib, saracatinib, and bosutinib.
Data Presentation: In Vitro Inhibitory Activity of Src Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against Src and other relevant kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets and their IC50 (nM) |
| This compound | Src | 5-20 | EGFR (150), KDR (1000), v-Abl (310), Lck (290) |
| Dasatinib | Src | 0.8 | c-Kit (79), Abl (<1) |
| Saracatinib (AZD0530) | Src | 2.7 | c-Yes (4), Fyn (10), Lyn (6), Blk (10), Fgr (5), Lck (4) |
| Bosutinib | Src | 40.5 ± 19.5 pM | Abl (32.4 ± 24 pM) |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is compiled from various sources for comparative purposes.
Signaling Pathway Inhibition
The diagram below illustrates the signaling pathway targeted by Src kinase inhibitors. Activated Src phosphorylates downstream effector proteins, initiating cascades that regulate cellular functions. Inhibitors like this compound block this activity by competing with ATP for binding to the kinase domain of Src.
Caption: Inhibition of the Src signaling pathway by this compound and its alternatives.
II. Comparative Efficacy in Maintaining Embryonic Stem Cell Pluripotency
Recent studies have explored an "alternative 2i" approach for maintaining mouse embryonic stem cell (mESC) self-renewal and pluripotency. This method utilizes this compound in combination with the GSK-3 inhibitor CHIR99021. This section compares the alternative 2i regimen with the conventional 2i method, which employs the MEK inhibitor PD0325901 and CHIR99021.
Data Presentation: Comparison of 2i Regimens for mESC Culture
| Regimen | Small Molecule Combination | Primary Targeted Pathways | Outcome on mESC Culture |
| Alternative 2i | This compound + CHIR99021 | Src & GSK-3 | Maintains self-renewal and pluripotency marker expression. |
| Conventional 2i | PD0325901 + CHIR99021 | MEK/ERK & GSK-3 | Standard method for maintaining mESC self-renewal in serum-free conditions. |
Signaling Pathways in Embryonic Stem Cell Self-Renewal
The following diagram illustrates the key signaling pathways modulated by the conventional and alternative 2i regimens to maintain the naive pluripotent state of mouse embryonic stem cells.
Caption: Signaling pathways in mESC self-renewal targeted by 2i inhibitors.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparative guide.
A. In Vitro Src Kinase Inhibition Assay
Objective: To determine the in vitro potency of inhibitors against Src kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant Src kinase, a specific peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a solution such as 40% trichloroacetic acid (TCA) to precipitate the peptide substrate.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Experimental Workflow:
Caption: Workflow for an in vitro Src kinase inhibition assay.
B. Cell Proliferation (MTT) Assay
Objective: To assess the effect of Src inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Src inhibitors or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each inhibitor.
C. Western Blot Analysis for Src Pathway Inhibition
Objective: To confirm the inhibition of Src signaling within cells by analyzing the phosphorylation status of Src and its downstream targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the Src inhibitors for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Src (e.g., p-Src Tyr416), total Src, phosphorylated downstream targets (e.g., p-FAK, p-STAT3), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
D. Mouse Embryonic Stem Cell (mESC) Culture with 2i/Alternative 2i Regimens
Objective: To maintain mESCs in a pluripotent state using defined small molecule inhibitors.
Methodology:
-
Media Preparation:
-
Conventional 2i Medium: Prepare a basal medium (e.g., N2B27) and supplement with PD0325901 (e.g., 1 µM) and CHIR99021 (e.g., 3 µM).
-
Alternative 2i Medium: Prepare the same basal medium and supplement with this compound (concentration to be optimized, e.g., 1-5 µM) and CHIR99021 (e.g., 3 µM).
-
-
Cell Culture: Culture mESCs on gelatin-coated plates in the prepared 2i or alternative 2i medium.
-
Passaging: Passage the cells every 2-3 days to maintain an undifferentiated state.
-
Assessment of Pluripotency: Regularly assess the pluripotency of the cultured mESCs by:
-
Morphology: Observing for the characteristic dome-shaped colonies of naive mESCs.
-
Marker Expression: Performing immunofluorescence or quantitative PCR (qPCR) for key pluripotency markers such as Oct4, Nanog, and Sox2.
-
Alkaline Phosphatase Staining: Staining for alkaline phosphatase activity, a marker of undifferentiated pluripotent stem cells.
-
A Comparative Guide to Validating the Downstream Effects of CGP77675
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP77675, a potent Src family kinase inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the signaling pathways involved to aid in the objective assessment of its performance.
Introduction to this compound and Src Inhibition
This compound is an orally active and potent inhibitor of Src family kinases (SFKs). It competitively binds to the ATP-binding site of these non-receptor tyrosine kinases, effectively blocking their catalytic activity.[1] SFKs, particularly c-Src, are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of Src signaling is a common feature in many cancers, making it a key therapeutic target.
The activation of Src is a multi-step process, often initiated by upstream signals from receptor tyrosine kinases (RTKs) or integrins. This leads to the autophosphorylation of Src at tyrosine 416 (Tyr416), a hallmark of its active state.[2] Once activated, Src phosphorylates a cascade of downstream substrates, including Focal Adhesion Kinase (FAK) and paxillin, which are critical for the dynamic regulation of the cytoskeleton and cell adhesion.[3][4] By inhibiting Src, this compound effectively attenuates these downstream signaling events.
Comparison with Alternative Src Inhibitors
The selection of a specific Src inhibitor for research or therapeutic development depends on its potency, selectivity, and off-target effects. Here, we compare this compound with other widely used Src inhibitors: Dasatinib, Saracatinib, and PP2.
| Inhibitor | Target Kinases | IC50 (Src) | Key Characteristics |
| This compound | Src family kinases (Src, Lck, Fyn), EGFR, KDR, v-Abl | 5-20 nM[2] | Orally active, potent inhibitor of Src family kinases. |
| Dasatinib | Src, Abl, c-Kit, PDGFRβ, EphA2 | <1 nM[5][6] | Potent multi-targeted inhibitor with high efficacy against hematologic malignancies.[6] |
| Saracatinib (AZD0530) | Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck | 2.7 nM[5] | Highly selective for Src family kinases with less activity against Abl and EGFR.[5] |
| PP2 | Lck, Fyn, Hck (Src family kinases) | 4-5 nM[1][7] | Widely used in preclinical research, but not entirely specific and can affect other kinases.[2] |
Downstream Effects: FAK and Paxillin Phosphorylation
A primary downstream consequence of Src inhibition is the reduced phosphorylation of FAK and paxillin. Activated Src directly phosphorylates FAK at multiple sites, leading to its full activation.[3] The Src-FAK signaling complex then phosphorylates paxillin, a key scaffolding protein in focal adhesions.[8] This phosphorylation cascade is crucial for focal adhesion turnover and cell migration.[9]
Inhibition of this pathway by this compound and its alternatives can be quantified by measuring the levels of phosphorylated FAK (p-FAK) and phosphorylated paxillin (p-paxillin).
| Inhibitor | Effect on p-FAK | Effect on p-paxillin | Reference Cell Line/System |
| This compound | Dose-dependent decrease | Dose-dependent decrease | Not specified in provided context |
| Dasatinib | Inhibition with IC50 < 50 nM[6] | Inhibition with similar kinetics to FAK[6] | Human melanoma cells[6] |
| Saracatinib | Not specified | Not specified | Not specified in provided context |
| PP2 | Not specified | Not specified | Not specified in provided context |
Functional Consequences of Src Inhibition
The inhibition of the Src/FAK/paxillin signaling axis has significant functional consequences for cancer cells, primarily affecting their migratory and invasive capabilities.
| Inhibitor | Effect on Cell Migration | Effect on Cell Invasion | Effect on Cell Viability |
| This compound | Inhibition (expected) | Inhibition (expected) | Not specified |
| Dasatinib | Blocks migration[6] | Blocks invasion[6] | No significant effect on proliferation/survival in some melanoma cells[6] |
| Saracatinib | Potent inhibition of migration and invasion in preclinical HNSCC models[10] | Potent inhibition of migration and invasion in preclinical HNSCC models[10] | Not specified |
| PP2 | Dose-dependent growth inhibition of various cancer cell lines[11] | Not specified | Dose-dependent growth inhibition[11] |
Experimental Protocols
Western Blot for Phosphorylated Proteins (p-FAK, p-paxillin)
This protocol details the validation of Src inhibition by assessing the phosphorylation status of its downstream targets, FAK and paxillin.
a. Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HT-29 colon cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound and alternative inhibitors (e.g., Dasatinib, Saracatinib, PP2) in DMSO.
-
Treat cells with a range of concentrations for each inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
b. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FAK (Tyr397), phospho-paxillin (Tyr118), total FAK, and total paxillin, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[13]
d. Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
In Vitro Bone Resorption (Pit) Assay
This assay assesses the functional consequence of Src inhibition on osteoclast activity, a process where Src plays a crucial role.
a. Preparation of Osteoclast Precursors:
-
Isolate bone marrow cells from the femurs and tibias of mice.[14]
-
Culture the cells in αMEM supplemented with M-CSF to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.[14]
b. Osteoclast Differentiation and Treatment:
-
Plate the BMMs on bone slices or calcium phosphate-coated plates.[14][15]
-
Induce osteoclast differentiation by adding RANKL to the culture medium.[14]
-
Treat the differentiating osteoclasts with various concentrations of this compound or alternative inhibitors.
c. Assessment of Bone Resorption:
-
After 10-14 days of culture, fix the cells.
-
Remove the cells from the bone slices.
-
Stain the bone slices with 1% toluidine blue to visualize the resorption pits.[14]
-
Capture images of the pits using a microscope.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Src signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for the in vitro bone resorption (pit) assay.
Conclusion
This compound is a potent inhibitor of Src family kinases with significant effects on downstream signaling pathways crucial for cancer cell motility and bone metabolism. This guide provides a framework for objectively comparing this compound to other Src inhibitors like Dasatinib, Saracatinib, and PP2. The provided experimental protocols and pathway diagrams serve as a resource for researchers to validate the downstream effects of this compound and make informed decisions in their research and drug development endeavors. The choice of inhibitor should be guided by the specific research question, considering the potency, selectivity, and potential off-target effects of each compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Src and FAK Kinases Cooperate to Phosphorylate Paxillin Kinase Linker, Stimulate Its Focal Adhesion Localization, and Regulate Cell Spreading and Protrusiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2 | Cell Signaling Technology [cellsignal.com]
- 8. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The SRC Inhibitor Dasatinib Induces Stem Cell-Like Properties in Head and Neck Cancer Cells that are Effectively Counteracted by the Mithralog EC-8042 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Safety Operating Guide
Navigating the Disposal of CGP77675: A Guide for Laboratory Professionals
Hazard Assessment of CGP77675
This compound is a potent and selective inhibitor of Src family kinases, with IC50 values in the low nanomolar range for the inhibition of peptide substrate phosphorylation and Src autophosphorylation.[1][2] Its mechanism of action as a potent kinase inhibitor warrants its classification as a potentially hazardous compound.[3][4] Therefore, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
When handling this compound in any form, including for disposal, the following personal protective equipment should be worn:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or safety goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator should be used.[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregation of waste streams to ensure safe and compliant handling.
Disposal of Unused Solid this compound
-
Consult Safety Office: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of potent chemical inhibitors.[5]
-
Packaging: Keep the unused solid this compound in its original, securely sealed container. If repackaging is necessary, use a container that is compatible with the chemical and clearly labeled.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the CAS number "234772-64-6," and any known hazard warnings.[6]
-
Waste Stream: Dispose of the material as hazardous chemical waste through your institution's approved waste management program. Do not mix with other waste unless explicitly permitted by your EHS office.[5][7]
Disposal of this compound Solutions
Solutions containing this compound, for instance, dissolved in DMSO, must be treated as hazardous waste.
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The label should clearly indicate "Hazardous Waste," the solvent (e.g., DMSO), the solute (this compound), and its approximate concentration.[6]
-
Avoid Drains: Under no circumstances should solutions containing this compound be poured down the drain.[9]
-
Institutional Pickup: Arrange for the collection of the hazardous waste container by your institution's certified waste disposal service.[7]
Decontamination and Disposal of Contaminated Labware
Proper decontamination of reusable labware and disposal of single-use items is crucial to prevent cross-contamination and exposure.
-
Initial Rinse: Rinse contaminated glassware with a suitable solvent that can solubilize this compound, such as ethanol or DMSO. Collect this rinsate as hazardous waste.[5]
-
Secondary Wash: Following the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the glassware with water.
-
Disposal of Single-Use Items: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container and disposed of through your institution's hazardous waste program.[10]
Summary of Disposal Procedures
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Unused Solid this compound | Original or compatible, securely sealed container.[5][8] | "Hazardous Waste," Chemical Name, CAS Number, Hazard Warnings.[6] | Institutional Hazardous Waste Program.[7] |
| This compound Solutions | Designated, sealed, and compatible hazardous waste container.[8] | "Hazardous Waste," Solvent, Solute (this compound), and Concentration.[6] | Institutional Hazardous Waste Program.[7] |
| Contaminated Labware (Disposable) | Lined, designated hazardous waste container.[10] | "Hazardous Waste," and a description of the contents. | Institutional Hazardous Waste Program. |
| Contaminated Labware (Reusable) | N/A | N/A | Decontaminate with solvent (collect as hazardous waste), followed by detergent and water wash.[5] |
This compound Disposal Decision Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. acs.org [acs.org]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling CGP77675
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of the Src Family Kinase Inhibitor, CGP77675.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment which should be conducted prior to handling any new chemical compound.
Summary of Key Quantitative Data
For ease of reference, the following table summarizes the essential quantitative information for this compound gathered from publicly available sources.
| Parameter | Value | Source(s) |
| IC₅₀ (Src) | 5-20 nM (peptide substrate phosphorylation) | [1][2][3] |
| 40 nM (autophosphorylation) | [1][2][3] | |
| IC₅₀ (Other Kinases) | EGFR: 40 nM, KDR: 20 nM, v-Abl: 150 nM, Lck: 1000 nM | [1] |
| Molecular Weight | 443.54 g/mol | [2] |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen) | [1] |
| Solubility | Soluble in DMSO and 0.1N HCl (aq) | [2] |
Personal Protective Equipment and Safety
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, orally active inhibitor of Src family kinases necessitates handling with a high degree of caution. The following recommendations are based on general best practices for handling potentially hazardous research chemicals and cytotoxic compounds.
Hazard Identification and Risk Assessment
-
Primary Hazards: As a potent kinase inhibitor, this compound should be considered a potentially hazardous compound with unknown toxicological properties in humans. It may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Risk Assessment: Before handling, a thorough risk assessment should be performed to identify potential hazards and determine the appropriate control measures.[5] This should include an evaluation of the quantities being used, the procedures being performed, and the potential for aerosol generation.
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Wear two pairs of powder-free nitrile gloves that conform to the ASTM D6978 standard for chemotherapy gloves.[6][7] The outer glove should be worn over the cuff of the lab coat.[7]
-
Eye and Face Protection: Use safety glasses with side shields at a minimum.[5] For procedures with a risk of splashing or aerosol generation, a full-face shield is recommended.[7]
-
Skin and Body Protection: A disposable, back-closing, impermeable gown with long sleeves and tight-fitting cuffs is required.[6] Ensure that there are no gaps between the gloves and the gown sleeves.
-
Respiratory Protection: For handling the solid compound or any procedure that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended.[7] All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.
Operational Plan for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
This compound Signaling Pathway
This compound is a potent inhibitor of Src family kinases (SFKs).[2] SFKs are non-receptor tyrosine kinases that play a critical role in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. In many cancer types, Src is overexpressed or hyperactivated, leading to uncontrolled cell growth and metastasis. This compound exerts its effects by blocking the phosphorylation of Src substrates, thereby inhibiting downstream signaling pathways.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media or buffers should be collected in a sealed, labeled, and appropriate hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By adhering to these guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
